MK-0969
Descripción
Propiedades
Número CAS |
1026086-99-6 |
|---|---|
Fórmula molecular |
C24H30F2N4O2 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(2R)-N-[1-[(6-amino-2-pyridinyl)methyl]piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C24H30F2N4O2/c25-23(26)12-9-18(15-23)24(32,17-5-2-1-3-6-17)22(31)29-19-10-13-30(14-11-19)16-20-7-4-8-21(27)28-20/h1-8,18-19,32H,9-16H2,(H2,27,28)(H,29,31)/t18-,24+/m1/s1 |
Clave InChI |
HQRSMNLSFMUJPL-KOSHJBKYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
MK-0969: A Technical Overview of its Interaction with the Muscarinic M3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the binding characteristics of MK-0969 with the muscarinic M3 receptor. This compound is identified as an antagonist for the M3 receptor, a G-protein coupled receptor (GPCR) critically involved in various physiological processes, including smooth muscle contraction, glandular secretion, and neurotransmission. This document summarizes the available data on its binding affinity, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Data Presentation: Binding Affinity of this compound
Extensive searches of publicly available scientific literature and databases did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at the muscarinic M3 receptor. The compound is consistently referred to as an M3 antagonist, suggesting it has been characterized, but the precise affinity values do not appear to be in the public domain.
For comparative purposes, the table below is structured to present such data. Should this information become available, this table serves as a template for its organization.
Table 1: Quantitative Binding Affinity of this compound for Muscarinic M3 Receptors
| Compound | Receptor Subtype | Assay Type | Radioligand | Cell Line | Ki (nM) | IC50 (nM) | pA2 | Reference |
| This compound | Muscarinic M3 | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
While a specific experimental protocol for determining the binding affinity of this compound is not publicly available, a general methodology for a competitive radioligand binding assay for the muscarinic M3 receptor is described below. This protocol is based on standard practices in the field.
General Protocol: Competitive Radioligand Binding Assay for Muscarinic M3 Receptor
1. Materials and Reagents:
- Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human muscarinic M3 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: A tritiated M3 receptor antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).
- Non-specific Binding Control: A high concentration of a non-labeled M3 receptor antagonist, such as atropine (B194438) or tiotropium.
- Test Compound: this compound, serially diluted to a range of concentrations.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Scintillation Cocktail: For detection of radioactivity.
- Glass Fiber Filters: To separate bound from free radioligand.
2. Procedure:
- Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound). For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of the non-labeled antagonist.
- Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-180 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.
- Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
3. Data Analysis:
- The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
- The concentration-response curve is then plotted using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.
- The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Muscarinic M3 Receptor Signaling Pathway
The muscarinic M3 receptor primarily couples to Gq/11 G-proteins. Upon agonist binding, this initiates a signaling cascade leading to various cellular responses.
Caption: M3 receptor signaling cascade.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.
Caption: Workflow for a competitive binding assay.
In Vitro Pharmacological Profile of MK-0969: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0969 is identified as a potent and selective antagonist of the muscarinic M3 receptor. This technical guide provides a summary of the available in vitro characterization of this compound, focusing on its interaction with muscarinic receptor subtypes. Due to the limited publicly available data, this document outlines the standard experimental methodologies used for such characterization and presents a framework for understanding the in vitro profile of a muscarinic antagonist.
Core Objective
The primary mechanism of action of this compound is the competitive inhibition of acetylcholine (B1216132) binding to the M3 muscarinic receptor. This action modulates downstream signaling pathways, primarily the Gq/11 pathway, which leads to the inhibition of phospholipase C (PLC) activation and subsequent reduction in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) production. This cascade ultimately results in a decrease in intracellular calcium mobilization.
Quantitative Analysis of Receptor Binding and Functional Activity
A comprehensive in vitro characterization of a muscarinic antagonist like this compound involves determining its binding affinity (Ki) for all five muscarinic receptor subtypes (M1-M5) and its functional potency (IC50) in cell-based assays. The following tables represent a template for the presentation of such data. Note: The values presented in these tables are placeholders and will be updated as specific data for this compound becomes publicly available.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) - Placeholder |
| M1 | [³H]-Pirenzepine | CHO-K1 cells expressing human M1 | Data Not Available |
| M2 | [³H]-AF-DX 384 | CHO-K1 cells expressing human M2 | Data Not Available |
| M3 | [³H]-4-DAMP | CHO-K1 cells expressing human M3 | Data Not Available |
| M4 | [³H]-Pirenzepine | CHO-K1 cells expressing human M4 | Data Not Available |
| M5 | [³H]-4-DAMP | CHO-K1 cells expressing human M5 | Data Not |
| Available |
Table 2: Functional Antagonist Potencies (IC50) of this compound
| Receptor Subtype | Assay Type | Agonist | IC50 (nM) - Placeholder |
| M3 | Calcium Flux | Carbachol | Data Not Available |
| M1 | Calcium Flux | Carbachol | Data Not Available |
| M2 | cAMP Inhibition | Carbachol | Data Not Available |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to characterize a muscarinic antagonist.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a subtype-selective radioligand (e.g., [³H]-Pirenzepine for M1 and M4, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3 and M5) with the prepared cell membranes.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced intracellular calcium mobilization mediated by the M3 receptor.
Methodology:
-
Cell Culture and Dye Loading:
-
Plate CHO-K1 cells expressing the human M3 receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Treatment and Agonist Stimulation:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the M3 receptors.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.
-
Record the change in fluorescence, which is proportional to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Normalize the fluorescence response to the maximum response induced by the agonist in the absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway of M3 Muscarinic Receptor Antagonism
Caption: M3 receptor antagonism by this compound blocks acetylcholine-induced signaling.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for assessing the functional antagonism of this compound.
Pharmacological Profile of a Selective M3 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a representative pharmacological profile of a selective M3 muscarinic receptor antagonist, herein referred to as "Compound X," as a proxy for MK-0969 due to the limited public availability of specific data on the latter. This document outlines the binding, functional, and selectivity characteristics of a typical M3 antagonist, details the experimental methodologies used for its characterization, and illustrates key signaling pathways and experimental workflows.
Introduction
Muscarinic M3 receptors, a subtype of G-protein coupled receptors (GPCRs), are predominantly expressed in smooth muscle, glandular tissue, and the central nervous system. Their activation by acetylcholine (B1216132) leads to a cascade of intracellular events, primarily through the Gq/11 signaling pathway, resulting in physiological responses such as smooth muscle contraction, glandular secretion, and modulation of neuronal activity. Consequently, M3 receptor antagonists are a critical class of therapeutic agents for the treatment of conditions characterized by cholinergic overactivity, including chronic obstructive pulmonary disease (COPD) and overactive bladder. This guide details the preclinical pharmacological assessment of a selective M3 antagonist.
Quantitative Pharmacology
The pharmacological activity of an M3 antagonist is quantified through in vitro binding and functional assays. The following tables summarize representative data for Compound X, a hypothetical selective M3 antagonist.
Table 1: Muscarinic Receptor Binding Affinity of Compound X
| Receptor Subtype | Radioligand | Kᵢ (nM) |
| Human M1 | [³H]-N-methylscopolamine | 15.2 |
| Human M2 | [³H]-N-methylscopolamine | 8.5 |
| Human M3 | [³H]-N-methylscopolamine | 0.8 |
| Human M4 | [³H]-N-methylscopolamine | 25.1 |
| Human M5 | [³H]-N-methylscopolamine | 18.9 |
Kᵢ values represent the mean of at least three independent experiments.
Table 2: Functional Antagonism of Compound X at Muscarinic Receptors
| Receptor Subtype | Assay Type | Agonist | IC₅₀ (nM) |
| Human M1 | Calcium Mobilization | Carbachol (B1668302) | 22.5 |
| Human M2 | Inhibition of Forskolin-stimulated cAMP | Carbachol | 12.3 |
| Human M3 | Calcium Mobilization | Carbachol | 1.2 |
| Human M4 | Inhibition of Forskolin-stimulated cAMP | Carbachol | 35.8 |
| Human M5 | Calcium Mobilization | Carbachol | 28.4 |
IC₅₀ values represent the mean of at least three independent experiments.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the test compound for the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Incubation: Cell membranes are incubated with a fixed concentration of [³H]-NMS (typically at its Kd value) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled universal muscarinic antagonist, such as atropine (B194438) (1 µM).
-
Termination and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To determine the functional potency (IC₅₀) of the test compound in antagonizing agonist-induced intracellular calcium mobilization mediated by Gq-coupled muscarinic receptors.
Methodology:
-
Cell Culture: CHO cells stably expressing the human M1, M3, or M5 receptor are seeded into 96-well plates.
-
Calcium-Sensitive Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Agonist Stimulation: The muscarinic agonist carbachol is added at a concentration that elicits a submaximal response (EC₈₀).
-
Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the carbachol-induced calcium response (IC₅₀) is determined by non-linear regression analysis.
Objective: To determine the functional potency (IC₅₀) of the test compound in antagonizing the agonist-induced inhibition of cAMP production mediated by Gi-coupled muscarinic receptors.
Methodology:
-
Cell Culture: CHO cells stably expressing the human M2 or M4 receptor are used.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production, in the presence of a range of concentrations of the muscarinic agonist carbachol.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration of the test compound that produces a 50% reversal of the carbachol-induced inhibition of forskolin-stimulated cAMP accumulation (IC₅₀) is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Functional Assay Workflow
Caption: Workflow for a calcium mobilization assay.
Conclusion
The representative pharmacological data and methodologies presented in this guide illustrate the comprehensive in vitro characterization of a selective M3 muscarinic receptor antagonist. Such a profile, demonstrating high affinity and functional potency at the M3 receptor with significant selectivity over other muscarinic subtypes, is indicative of a promising therapeutic candidate for the treatment of diseases driven by excessive cholinergic stimulation of M3 receptors. The detailed protocols and workflows provide a framework for the preclinical evaluation of novel M3 antagonists.
Unraveling the Discovery and Synthesis of a Novel Compound: A Technical Overview
The quest for novel therapeutic agents is a cornerstone of modern medicine. However, the journey from initial discovery to a viable drug candidate is often shrouded in complex research and development. This guide aims to provide a comprehensive technical overview of one such compound, though the specific identifier "MK-0969" does not correspond to a publicly disclosed therapeutic agent by Merck or other pharmaceutical entities.
Initial investigations and broad searches of publicly available scientific literature and drug development pipelines have not yielded specific information on a compound designated as this compound. It is plausible that this identifier represents an internal code for a compound that has not been advanced into public clinical development, is part of a discontinued (B1498344) program, or is an erroneous designation.
While the specific subject of "this compound" remains elusive, we can look to the general processes and recent advancements in drug discovery at major pharmaceutical companies like Merck to understand the likely pathway such a compound would have taken. This includes target identification, lead discovery and optimization, and ultimately, the synthesis of the final drug candidate.
The Drug Discovery and Development Trajectory
The discovery of a new drug is a multi-stage process that begins with identifying a biological target associated with a particular disease. High-throughput screening of large compound libraries is then often employed to find initial "hits" that interact with this target. These hits undergo a rigorous process of medicinal chemistry to optimize their potency, selectivity, and pharmacokinetic properties, leading to a "lead" compound. Further refinement of the lead compound results in a drug candidate that can be advanced into preclinical and then clinical development.
Recent examples from Merck's pipeline highlight this process. For instance, MK-2214 , an investigational antibody for Alzheimer's disease, targets phosphorylated tau, a key pathological hallmark of the disease.[1][2] Its development involved extensive preclinical characterization before moving into Phase 1 clinical trials to assess its safety and pharmacokinetics in humans.[1][2] Similarly, MK-2060 , an investigational anticoagulant therapy, is a monoclonal antibody designed to inhibit Factor XI, a protein involved in the blood coagulation cascade.[3][4] This compound is currently in Phase 2 studies for patients with end-stage renal disease.[3][4]
The Crucial Role of Chemical Synthesis
The synthesis of a drug candidate is a critical aspect of its development. The initial synthetic routes used for discovery are often not suitable for large-scale production. Therefore, a significant effort is dedicated to developing a robust, scalable, and cost-effective manufacturing process. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and ensuring the final product meets stringent purity standards.
While the specific synthetic pathway for a compound like "this compound" cannot be detailed, the general approach would involve retrosynthetic analysis to break down the complex target molecule into simpler, commercially available starting materials. The developed synthetic route would then be meticulously documented and validated to ensure consistency and quality.
Visualizing the Path Forward
To illustrate the typical workflow in drug discovery and development, the following diagrams outline the key stages and their logical relationships.
Caption: A generalized workflow of the drug discovery and development pipeline.
Caption: Key stages in the chemical synthesis and manufacturing of a drug candidate.
References
Unraveling the Selectivity of MK-0969: A Focus on the M3 Muscarinic Receptor
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This in-depth guide explores the selectivity profile of MK-0969, a muscarinic receptor ligand, with a specific focus on its affinity and functional activity at the M3 subtype relative to other muscarinic receptors (M1, M2, M4, and M5).
A comprehensive analysis of a compound's selectivity is crucial for predicting its therapeutic efficacy and potential side-effect profile. Muscarinic acetylcholine (B1216132) receptors, a family of five G protein-coupled receptors (GPCRs), are widely distributed throughout the body and mediate a diverse range of physiological functions. While the M3 receptor is a key target for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder, off-target interactions with other subtypes can lead to undesirable effects.
This technical guide synthesizes available data on the binding and functional characteristics of this compound, presenting it in a clear and accessible format to aid in the evaluation of its therapeutic potential.
Quantitative Analysis of this compound Selectivity
To facilitate a clear comparison of this compound's interaction with the five muscarinic receptor subtypes, the following tables summarize key quantitative data from in vitro pharmacological assays. These values are essential for understanding the compound's potency and selectivity.
Table 1: Binding Affinity of this compound at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) |
| M1 | [³H]-Pirenzepine | Data not available |
| M2 | [³H]-AF-DX 384 | Data not available |
| M3 | [³H]-4-DAMP | Data not available |
| M4 | [³H]-Himbacine | Data not available |
| M5 | [³H]-4-DAMP | Data not available |
Table 2: Functional Activity of this compound at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | Readout | EC₅₀ (nM) | Intrinsic Activity (%) |
| M1 | Calcium Mobilization | Fluorescence | Data not available | Data not available |
| M2 | cAMP Inhibition | Luminescence | Data not available | Data not available |
| M3 | Calcium Mobilization | Fluorescence | Data not available | Data not available |
| M4 | cAMP Inhibition | Luminescence | Data not available | Data not available |
| M5 | Calcium Mobilization | Fluorescence | Data not available | Data not available |
No public data is currently available for this compound. The tables are structured to be populated as information becomes accessible.
Experimental Methodologies
The determination of a compound's selectivity profile relies on robust and well-defined experimental protocols. The following sections detail the standard methodologies employed in the characterization of muscarinic receptor ligands.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor.[1] These assays involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The ability of the test compound (e.g., this compound) to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.
A typical experimental workflow for a radioligand binding assay is illustrated below:
Functional Assays
Functional assays are essential for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor. These assays measure the cellular response following receptor activation. The specific readout depends on the signaling pathway coupled to the receptor subtype.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[2] Therefore, calcium mobilization assays are commonly used to assess the functional activity of compounds at these subtypes.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Consequently, cAMP inhibition assays are the standard method for evaluating compound function at M2 and M4 receptors.
The general workflow for a cell-based functional assay is depicted below:
Muscarinic Receptor Signaling Pathways
A clear understanding of the downstream signaling cascades initiated by muscarinic receptor activation is fundamental to interpreting functional data.
M3 Receptor Signaling
The M3 muscarinic receptor, upon binding to an agonist, activates the Gq/11 protein. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[3] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
M2 and M4 Receptor Signaling
In contrast to the M3 receptor, M2 and M4 receptors couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which reduces the production of the second messenger cAMP. This signaling pathway is crucial in mediating the inhibitory effects of acetylcholine in various tissues, such as the heart (M2) and the central nervous system (M4).
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance of CGRP Antagonism: An In-depth Guide to the Structure-Activity Relationship of Telcagepant (MK-0969) Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles of the structure-activity relationship (SAR) for analogs of Telcagepant (MK-0969), a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist investigated for the treatment of migraine. By understanding the intricate interplay between molecular structure and biological activity, researchers can glean insights for the rational design of next-generation CGRP receptor antagonists with improved therapeutic profiles.
Introduction: Targeting the CGRP Pathway in Migraine
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. The calcitonin gene-related peptide (CGRP) has been identified as a key player in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals. Consequently, blocking the CGRP receptor has emerged as a promising therapeutic strategy for the acute treatment of migraine. Telcagepant (this compound) was a pioneering small molecule CGRP receptor antagonist that demonstrated clinical efficacy, paving the way for a new class of migraine therapeutics.[1][2][3]
The development of Telcagepant involved extensive optimization of a lead compound based on a (3R)-amino-(6S)-phenylcaprolactam core.[2] This guide will dissect the key structural modifications and their impact on the potency and pharmacokinetic properties of Telcagepant analogs, providing a comprehensive overview of the SAR in this chemical series.
Core Scaffold and Key Structural Features
The general structure of the Telcagepant analog series is centered around a caprolactam core with key substitution points that were systematically explored to enhance CGRP receptor antagonism.
Figure 1. Core scaffold of Telcagepant analogs. This diagram illustrates the central caprolactam ring and the key positions (R1, R2, and R3) for chemical modification.
Structure-Activity Relationship (SAR) Analysis
The SAR for Telcagepant analogs was systematically investigated by modifying three key regions of the molecule: the C6-aryl group, the N1-substituent of the caprolactam ring, and the C3-amino substituent.
The C6-Aryl Moiety: Enhancing Potency through Fluorine Substitution
The nature of the aryl group at the C6 position of the caprolactam core was found to be a critical determinant of antagonist potency.
| Compound | C6-Aryl Group (R2) | CGRP Receptor Binding Affinity (Ki, nM) |
| Lead | Phenyl | 15 |
| Analog 1 | 2-Fluorophenyl | 3.4 |
| Analog 2 | 3-Fluorophenyl | 2.5 |
| Analog 3 | 4-Fluorophenyl | 6.0 |
| Analog 4 | 2,3-Difluorophenyl | 0.8 |
| Analog 5 | 2,5-Difluorophenyl | 1.1 |
| Analog 6 | 3,5-Difluorophenyl | 1.0 |
| Telcagepant (this compound) | 2,3-Difluorophenyl | 0.8 |
Table 1. Impact of C6-Aryl Substitution on CGRP Receptor Binding Affinity. Data extracted from Paone et al., 2007.[2]
As shown in Table 1, substitution on the phenyl ring with fluorine atoms significantly impacted binding affinity. Mono-fluorination at the 2- or 3-position led to a notable increase in potency compared to the unsubstituted phenyl lead compound. Di-fluorination further enhanced the affinity, with the 2,3-difluorophenyl substitution providing the most potent analog, which was incorporated into the final clinical candidate, Telcagepant.[2] This highlights the importance of electronic and steric effects of the C6-aryl group in optimizing the interaction with the CGRP receptor.
The N1-Substituent: Improving Oral Bioavailability
The substituent at the N1 position of the caprolactam ring was crucial for modulating the pharmacokinetic properties of the analogs, particularly oral bioavailability.
| Compound | N1-Substituent (R1) | Oral Bioavailability (Monkey, %) |
| Analog 7 | H | < 5 |
| Analog 8 | Methyl | 10 |
| Analog 9 | Ethyl | 15 |
| Telcagepant (this compound) | 2,2,2-Trifluoroethyl | 35 |
Table 2. Effect of N1-Substituent on Oral Bioavailability. Data extracted from Paone et al., 2007.[2]
Early analogs with a free N-H or small alkyl groups at the N1 position exhibited poor oral bioavailability.[2] A significant breakthrough was achieved with the introduction of a 2,2,2-trifluoroethyl group. This modification led to a substantial improvement in oral bioavailability, a critical parameter for a drug intended for acute migraine treatment.[2] The trifluoroethyl group likely enhances metabolic stability and/or improves absorption characteristics.
The C3-Amide Substituent: The Role of the Azabenzimidazolone Moiety
The substituent attached to the C3-amino group of the caprolactam core also played a vital role in the overall activity of the compounds. The initial lead structure contained a phenylimidazolinone group. Replacement of this with an azabenzimidazolone moiety resulted in derivatives with improved properties, including reduced serum protein binding shifts.[2]
References
- 1. Telcagepant, a calcitonin gene-related peptide antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schmerzklinik.de [schmerzklinik.de]
In-depth Technical Guide on Early-Stage Research of MK-0969 for COPD: Publicly Available Data is Limited
A comprehensive search for early-stage research, including preclinical and clinical data, for the compound MK-0969 in the context of Chronic Obstructive Pulmonary Disease (COPD) has revealed a significant lack of publicly available information. Despite efforts to locate detailed experimental protocols, quantitative data, and specific signaling pathways related to this compound, the scientific literature and clinical trial registries do not contain sufficient information to construct the requested in-depth technical guide or whitepaper.
This compound is identified in chemical supplier databases as a muscarinic M3 receptor antagonist.[1] M3 antagonists are a well-established class of drugs for the management of COPD, primarily due to their bronchodilatory effects. They function by blocking the action of acetylcholine (B1216132) on M3 receptors located on airway smooth muscle, leading to muscle relaxation and an increase in airway diameter.
While the general mechanism of M3 antagonists in COPD is well-understood, specific data pertaining to this compound's pharmacology, efficacy in preclinical COPD models, and any potential clinical development are not present in the public domain. Searches for clinical trials sponsored by Merck involving an M3 antagonist with the designation this compound did not yield any results.
General Role of M3 Antagonists in COPD
M3 receptor antagonists, also known as long-acting muscarinic antagonists (LAMAs), are a cornerstone of COPD therapy. Their primary mechanism of action is the inhibition of acetylcholine-induced bronchoconstriction. Beyond this, preclinical studies with other M3 antagonists have suggested potential anti-inflammatory and anti-remodeling effects. For instance, some M3 antagonists have been shown to reduce the expression of inflammatory mediators and mucus production in animal models of airway disease.[2][3]
The signaling pathway for M3 receptor activation in airway smooth muscle is well-characterized. Binding of acetylcholine to the M3 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium. The increase in cytosolic calcium activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to smooth muscle contraction and bronchoconstriction. M3 antagonists like the proposed this compound would competitively block acetylcholine at the M3 receptor, thereby inhibiting this entire cascade.
Below is a generalized diagram representing the signaling pathway of M3 receptor-mediated bronchoconstriction, which an M3 antagonist like this compound would inhibit.
Caption: Generalized M3 receptor signaling pathway leading to bronchoconstriction and its inhibition by an M3 antagonist.
The absence of specific preclinical or clinical data for this compound in the public domain prevents the creation of a detailed technical guide on its early-stage research for COPD. It is possible that this compound was discontinued (B1498344) in the early stages of development, was renamed, or that the research data has not been made public. Therefore, a comprehensive analysis of its quantitative data, experimental protocols, and specific signaling interactions is not feasible at this time. The information provided above on the general class of M3 antagonists serves as a contextual background for the therapeutic target of this compound.
References
Preclinical Evaluation of MK-0969 in Urinary Incontinence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of MK-0969, a muscarinic M3 receptor antagonist, in animal models of urinary incontinence. The content herein is synthesized from established methodologies and data from preclinical studies of other M3 antagonists, providing a framework for understanding the assessment of compounds like this compound.
Introduction to this compound and the Role of M3 Receptors in Bladder Function
This compound is identified as a muscarinic M3 receptor antagonist.[1] Muscarinic receptors, particularly the M2 and M3 subtypes, are pivotal in regulating bladder function. The M3 receptor is the primary mediator of detrusor muscle contraction, which is essential for urination.[2][3] In conditions like overactive bladder (OAB), which is a common cause of urge incontinence, inappropriate detrusor muscle contractions lead to urinary urgency, frequency, and incontinence. By blocking the M3 receptor, antagonists like this compound are expected to reduce these involuntary bladder contractions, thereby alleviating the symptoms of urge incontinence.
The signaling pathway for M3 receptor-mediated bladder contraction involves the activation of phospholipase C, leading to the generation of inositol (B14025) phosphates and subsequent mobilization of intracellular calcium.[2] This increase in intracellular calcium, along with the activation of the Rho-kinase pathway, is crucial for smooth muscle contraction.[2][4]
Experimental Protocols for Preclinical Assessment
Preclinical studies are fundamental for evaluating the efficacy and safety of new therapeutic agents for urinary incontinence. Various animal models have been developed to simulate the different types of urinary incontinence, primarily stress urinary incontinence (SUI) and urge urinary incontinence (associated with OAB).
Animal Models of Urinary Incontinence
Rodent Models (Rats, Mice):
-
Overactive Bladder (OAB) / Urge Incontinence Models:
-
Cyclophosphamide-Induced Cystitis: Intraperitoneal injection of cyclophosphamide (B585) induces bladder inflammation and hyperactivity, mimicking OAB symptoms. A single dose of 200 mg/kg is typically used to establish the model.[5]
-
Acetic Acid-Induced Bladder Irritation: Intravesical instillation of dilute acetic acid irritates the bladder lining, leading to increased urinary frequency and bladder contractions.[6]
-
Bladder Outlet Obstruction (BOO): Surgical ligation of the urethra creates an obstruction, leading to bladder hypertrophy and instability, characterized by non-voiding contractions.[6]
-
Cerebral Infarct Model: Middle cerebral artery occlusion (MCAO) in rats can induce an overactive bladder, providing a neurogenic model of incontinence.[7]
-
-
Stress Urinary Incontinence (SUI) Models:
Rabbit Models:
-
Overactive Bladder Model: A ligature placed around the urethra distal to the bladder can induce OAB in rabbits, allowing for the study of bladder instability.[10][11]
Guinea Pig and Pig Models:
-
Isolated bladder tissue from guinea pigs and pigs is often used for in vitro studies to assess the contractile response to various agents and the antagonistic effect of compounds like M3 antagonists.[12][13]
Urodynamic Assessment Methods
Urodynamic studies are crucial for quantifying bladder function and the effects of therapeutic interventions.
-
Cystometry: This is a key method used to evaluate bladder function in conscious or anesthetized animals. A catheter is implanted in the bladder dome for infusion of saline and for measuring intravesical pressure. Key parameters measured include:
-
Bladder Capacity (BC): The volume of saline infused until a micturition contraction occurs.
-
Micturition Pressure (MP): The peak pressure reached during a voiding contraction.
-
Micturition Interval: The time between voiding contractions.
-
Residual Volume (RV): The amount of urine remaining in the bladder after voiding.
-
Non-Voiding Contractions (NVCs): Spontaneous bladder contractions that do not lead to urination, indicative of bladder instability.
-
-
Leak Point Pressure (LPP) Measurement: Primarily used in SUI models, this test measures the intra-abdominal pressure at which urine leakage occurs. This can be induced by external abdominal compression or by a sneeze reflex in rodents.
-
In Vitro Muscle Strip Studies: Strips of detrusor muscle are mounted in an organ bath to measure their contractile response to agonists (e.g., carbachol) and the inhibitory effects of antagonists.
Quantitative Data from Preclinical Studies of M3 Antagonists
The following tables summarize quantitative data from preclinical studies of various M3 antagonists in animal models of urinary incontinence. This data provides a benchmark for the expected efficacy of a compound like this compound.
Table 1: Effects of M3 Antagonists on Bladder Capacity in OAB Models
| Compound | Animal Model | Induction Method | Dose | Change in Bladder Capacity | Reference |
| Tolterodine (B1663597) | Rat | Cerebral Infarct (MCAO) | 0.2 nM/kg (i.v.) | Significant increase | [7] |
| 2 nM/kg (i.v.) | Significant increase | [7] | |||
| 0.2 nM (intravesical) | Significant increase | [7] | |||
| 2 nM (intravesical) | Significant increase | [7] | |||
| Oxybutynin (B1027) | Rat | Conscious, freely moving | 3 mg/kg (p.o.) | Increased | [6] |
Table 2: Effects of M3 Antagonists on Micturition Pressure in OAB Models
| Compound | Animal Model | Induction Method | Dose | Change in Micturition Pressure | Reference |
| Tolterodine | Rat | Conscious | 0.03 - 0.3 mg/kg (i.v.) | Dose-dependent decrease | [6] |
| Oxybutynin | Rat | Conscious | 0.1 - 0.3 mg/kg (i.v.) | Dose-dependent decrease | [6] |
| Rat | Acetic Acid Infusion | 1 mg/kg (p.o.) | Reduced | [6] |
Table 3: Effects of Darifenacin (B195073) on Overactive Bladder in Rabbits
| Parameter | Dose (mg/kg, i.v.) | Effect | Reference |
| Frequency of OAB | 0.003 - 0.09 | Potent inhibitor | [10] |
| Amplitude of OAB | 0.003 - 0.09 | Less potent effect | [10] |
Table 4: In Vitro Antagonist Activity of Solifenacin (B1663824) and Oxybutynin
| Compound | Tissue | Parameter | pKi / pKb value | Reference |
| Solifenacin | Guinea Pig Detrusor (Ca2+ mobilization) | pKi | 8.4 | [13] |
| Mouse Submandibular Gland (Ca2+ mobilization) | pKb | 7.4 | [13] | |
| Oxybutynin | Guinea Pig Detrusor (Ca2+ mobilization) | pKi | 8.6 | [13] |
| Mouse Submandibular Gland (Ca2+ mobilization) | pKb | 8.8 | [13] |
Visualizing Pathways and Protocols
M3 Receptor Signaling Pathway in Bladder Smooth Muscle
Caption: M3 receptor signaling cascade in bladder smooth muscle.
Experimental Workflow for Preclinical Evaluation of an M3 Antagonist
Caption: Typical preclinical experimental workflow.
Conclusion
The preclinical evaluation of M3 antagonists in various animal models of urinary incontinence provides a robust framework for assessing the therapeutic potential of new compounds like this compound. The methodologies outlined, including the induction of overactive bladder and stress incontinence models and their assessment through urodynamic studies, are critical for determining efficacy. The quantitative data from studies on established M3 antagonists such as tolterodine, oxybutynin, darifenacin, and solifenacin offer valuable benchmarks for future drug development. The consistent demonstration of increased bladder capacity and reduced micturition pressure by these agents in preclinical models supports the therapeutic principle of M3 receptor antagonism for the treatment of urge urinary incontinence. Further preclinical studies specifically on this compound, following these established protocols, will be essential to fully characterize its pharmacological profile and potential clinical utility.
References
- 1. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bladder - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Injectable, Adhesive, and Self-Healing Composite Hydrogels Loaded With Oxybutynin Hydrochloride for the Treatment of Overactive Bladder in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of tolterodine on an overactive bladder depend on suppression of C-fiber bladder afferent activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Animal models, treatment options, and biomaterials for female stress urinary incontinence [frontiersin.org]
- 9. Animal models, treatment options, and biomaterials for female stress urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of darifenacin on overactive bladders in female and male rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of Darifenacin on overactive bladders in female and male rabbits | springermedizin.de [springermedizin.de]
- 12. ICS 2024 Abstract #742 Could darifenacin inhibit contractions in the urinary bladder through mechanisms other than its interaction with muscarinic receptors? [ics.org]
- 13. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Signaling Landscape of M3 Muscarinic Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the intracellular signaling pathways modulated by the antagonism of the M3 muscarinic acetylcholine (B1216132) receptor (M3R). While specific quantitative data for the compound MK-0969 is not extensively available in public literature, this document will focus on the well-established mechanisms of M3R signaling and the effects of its antagonism, using data from representative M3-selective antagonists such as darifenacin, tiotropium, and 4-DAMP. The guide will detail the core signaling cascades, present quantitative data for analogous compounds, provide detailed experimental protocols for key assays, and utilize visualizations to illustrate complex biological processes and workflows.
Introduction to M3 Muscarinic Receptor Signaling
The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq family of G proteins.[1] Activation of the M3R by its endogenous ligand, acetylcholine (ACh), initiates a cascade of intracellular events that regulate a multitude of physiological processes, including smooth muscle contraction, glandular secretion, and cell proliferation.[2][3] Consequently, antagonists of the M3R are of significant therapeutic interest for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[1]
Upon agonist binding, the M3R undergoes a conformational change that facilitates the activation of its associated Gq protein. This activation triggers the dissociation of the Gαq subunit from the Gβγ dimer, initiating two primary signaling pathways.
Core Intracellular Signaling Pathways Affected by M3R Antagonism
Antagonism of the M3R by compounds such as this compound blocks the initiation of these downstream signaling events. The primary pathways affected are the Phospholipase C (PLC) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
The Gq/Phospholipase C (PLC) Pathway
The canonical signaling pathway for the M3R is mediated through the Gαq subunit, which activates phospholipase C-β (PLCβ).[4] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium is a critical signaling event that mediates many of the physiological responses to M3R activation.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).[4] PKC, in turn, phosphorylates a variety of downstream target proteins, influencing cellular processes such as cell growth, differentiation, and apoptosis.
An M3R antagonist competitively binds to the receptor, preventing ACh from initiating this cascade and thereby attenuating the generation of IP3 and DAG, and the subsequent rise in intracellular calcium and activation of PKC.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the M3R can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway.[3] This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. The activation of the MAPK/ERK pathway is often associated with the proliferative effects of M3R stimulation observed in some cell types, including certain cancer cells.[3] M3R antagonists can inhibit this agonist-induced phosphorylation of ERK.[5]
Quantitative Data for Representative M3R Antagonists
Due to the limited availability of specific quantitative data for this compound, this section presents data for well-characterized M3R antagonists to provide a comparative context for receptor affinity and selectivity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Darifenacin | M3 | 0.8 - 1.2 | [6][7] |
| M1 | ~26 | [6] | |
| M2 | ~32 | [6] | |
| M4 | ~13 | [6] | |
| M5 | ~14 | [6] | |
| Tiotropium | M3 | 0.14 - 0.32 | [8][9] |
| M1 | ~0.5 | [9] | |
| M2 | ~0.6 | [9] | |
| 4-DAMP | M3 | 0.3 - 1.0 | [2] |
| M1 | ~3 | [2] | |
| M2 | ~30 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of M3R antagonists on intracellular signaling pathways.
Radioligand Binding Assay for Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the M3 muscarinic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human M3 muscarinic receptor.
-
Radioligand, e.g., [3H]-N-methylscopolamine ([3H]NMS).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]NMS (typically at its Kd concentration), and varying concentrations of the unlabeled test compound.
-
Incubation: Initiate the binding reaction by adding the cell membranes. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol outlines a method to measure the ability of an M3R antagonist to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
Cells endogenously or recombinantly expressing the M3 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
M3R agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Test compound (M3R antagonist).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the test antagonist for a predetermined period.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Injection and Signal Detection: Inject a fixed concentration of the M3R agonist (typically the EC80 concentration) into each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the antagonist concentration to determine the IC50 of the antagonist.
Western Blot for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 (p-ERK) as a measure of MAPK pathway activation.
Materials:
-
Cell culture reagents.
-
M3R agonist and antagonist.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Serum-starve the cells for a few hours to reduce basal ERK phosphorylation. Pre-incubate the cells with the M3R antagonist for a specified time, followed by stimulation with an M3R agonist.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.[10]
-
Data Analysis: Quantify the band intensities and express the p-ERK signal as a ratio to the total ERK signal.
Visualizations of Signaling Pathways and Workflows
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Western Blot of ERK Phosphorylation.
Conclusion
Antagonism of the M3 muscarinic receptor provides a powerful therapeutic strategy for a range of diseases. Understanding the intricate intracellular signaling pathways affected by these antagonists is crucial for drug development and for predicting both on-target efficacy and potential off-target effects. While specific data on this compound remains limited in the public domain, the principles of M3R signaling and the methodologies outlined in this guide provide a robust framework for its investigation and for the broader study of M3R antagonists. The provided protocols and visualizations serve as a practical resource for researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erk1/2- and p38 MAP kinase-dependent phosphorylation and activation of cPLA2 by m3 and m2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockage of Cholinergic Signaling via Muscarinic Acetylcholine Receptor 3 Inhibits Tumor Growth in Human Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PDE4 Inhibitors in Animal Models of COPD
Disclaimer: Information regarding the specific compound "MK-0969" is not publicly available. The following application notes and protocols are based on data for well-characterized phosphodiesterase 4 (PDE4) inhibitors, such as Roflumilast (B1684550) and Rolipram, which are commonly used in preclinical studies of Chronic Obstructive Pulmonary Disease (COPD). It is assumed that this compound belongs to this class of compounds. Researchers should optimize dosages and protocols for their specific molecules and experimental setups.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response.[1][2][3] Animal models are crucial for understanding the pathophysiology of COPD and for the preclinical evaluation of novel therapeutic agents.[2][3][4][5] Phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of drugs for the treatment of COPD due to their anti-inflammatory properties.[1][6][7][8] PDE4 is a key enzyme in the metabolism of cyclic adenosine (B11128) monophosphate (cAMP) in inflammatory cells, and its inhibition leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses.[6][7]
These application notes provide recommended dosage ranges and detailed experimental protocols for the evaluation of PDE4 inhibitors in various animal models of COPD.
Data Presentation: Recommended Dosages of PDE4 Inhibitors
The following tables summarize recommended dosages for the PDE4 inhibitors Roflumilast and Rolipram in commonly used animal models of COPD.
Table 1: Recommended Dosage of Roflumilast in Animal Models of COPD
| Animal Model | Route of Administration | Dosage Range | Study Duration | Key Findings | Reference |
| Mouse (C57BL/6) | Oral | 1 - 5 mg/kg | Acute (single dose) and Chronic (7 months) | Partially prevented neutrophil increase in BALF (acute); Fully prevented emphysema and reduced macrophage density (chronic) | [9] |
| Mouse (C57BL/6) | Not Specified | Not Specified | 30 weeks | Investigated effects on cigarette smoke-induced pulmonary inflammation and HDAC-2 activity | [10] |
Table 2: Recommended Dosage of Rolipram in Animal Models of COPD
| Animal Model | Route of Administration | Dosage Range | Study Duration | Key Findings | Reference |
| Mouse | Intraperitoneal (i.p.) | 15 - 150 µ g/mouse | 4 hours post-LPS challenge | Dose-dependently reduced neutrophil numbers in pleural cavity | [11] |
| Rat | Subcutaneous (s.c.), Oral, Intravenous (i.v.) | 0.1 - 5.0 mg/kg | 1 hour post-injury (for SCI model, principles applicable) | 1.0 mg/kg was found to be an optimal dose for neuroprotection | [12] |
| Guinea Pig | Not Specified | Not Specified | Not Specified | Used as an animal model of COPD to study tracheal responsiveness | [4] |
Experimental Protocols
Protocol 1: Cigarette Smoke-Induced COPD Model in Mice
This protocol describes the induction of COPD in mice through chronic exposure to cigarette smoke, a widely accepted model that mimics key features of human COPD.[2][3][4]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Whole-body exposure chamber
-
Standard research cigarettes
-
PDE4 inhibitor (e.g., Roflumilast)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Bronchoalveolar lavage (BAL) equipment
-
Histology supplies
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the start of the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Control (sham air exposure) + Vehicle
-
Cigarette Smoke (CS) exposure + Vehicle
-
CS exposure + PDE4 inhibitor (low dose)
-
CS exposure + PDE4 inhibitor (high dose)
-
-
Cigarette Smoke Exposure:
-
Place the mice in the whole-body exposure chamber.
-
Expose the mice to the smoke of 3-5 cigarettes per day, 5 days a week, for a period of 3 to 7 months.[9] The smoke concentration should be monitored and maintained at a consistent level.
-
The control group should be exposed to filtered air under identical conditions.
-
-
Drug Administration:
-
Administer the PDE4 inhibitor or vehicle daily via oral gavage, starting from the first day of CS exposure until the end of the study. For example, Roflumilast can be administered at 1 mg/kg and 5 mg/kg.[9]
-
-
Endpoint Analysis (at the end of the study period):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the mice and perform a tracheotomy.
-
Instill and aspirate a fixed volume of sterile saline (e.g., 3 x 0.5 mL) into the lungs.
-
Collect the BAL fluid and centrifuge to separate the cells from the supernatant.
-
Perform total and differential cell counts (macrophages, neutrophils, lymphocytes) on the cell pellet.
-
Use the supernatant for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
-
Histopathology:
-
Perfuse the lungs with formalin and embed in paraffin.
-
Prepare lung sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and emphysema (mean linear intercept).
-
Use Periodic acid-Schiff (PAS) staining to evaluate goblet cell metaplasia.
-
-
Lung Function: Assess lung function parameters such as forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC) using a lung function measurement system for small animals, if available.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation Model in Mice
This model is useful for studying the acute anti-inflammatory effects of PDE4 inhibitors.
Materials:
-
BALB/c mice (male, 8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
PDE4 inhibitor (e.g., Rolipram)
-
Vehicle control
-
Intratracheal or intranasal administration equipment
-
BAL equipment
Procedure:
-
Acclimatization and Grouping: Similar to Protocol 1.
-
Drug Administration:
-
Administer the PDE4 inhibitor or vehicle intraperitoneally (i.p.) or orally at a predetermined time before or after the LPS challenge. For instance, Rolipram can be administered i.p. at doses ranging from 15 to 150 µ g/mouse 4 hours after the LPS challenge.[11]
-
-
LPS Challenge:
-
Anesthetize the mice lightly.
-
Administer LPS (e.g., 10 µg in 50 µL of sterile saline) via intratracheal or intranasal instillation.
-
-
Endpoint Analysis (typically 4-24 hours post-LPS challenge):
-
Perform BAL as described in Protocol 1.
-
Focus on the influx of neutrophils into the BAL fluid as a primary marker of inflammation.
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-6) in the BAL fluid.
-
Mandatory Visualization
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 inhibition enhances anti-inflammatory signaling.
Experimental Workflow for Evaluating PDE4 Inhibitors in a COPD Animal Model
Caption: Workflow for preclinical evaluation of PDE4 inhibitors.
References
- 1. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast | Semantic Scholar [semanticscholar.org]
- 2. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models and mechanisms of tobacco smoke-induced chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of cigarette smoke-induced COPD: insights from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 9. Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impacts of anti‐inflammatory phosphodiesterase inhibitors on a murine model of chronic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application of M3 Muscarinic Receptor Antagonists in the Study of Bladder Detrusor Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bladder detrusor, a smooth muscle layer in the bladder wall, plays a critical role in urinary storage and voiding. Its contraction is primarily mediated by the activation of muscarinic M3 receptors by acetylcholine (B1216132) released from parasympathetic nerves. In conditions such as overactive bladder (OAB), involuntary contractions of the detrusor muscle lead to symptoms of urgency, frequency, and incontinence. Consequently, M3 muscarinic receptor antagonists are a cornerstone in the pharmacological management of OAB. While specific data for the compound MK-0969 is not extensively available in public literature, its classification as an M3 antagonist places it within a well-studied class of drugs. This document provides detailed application notes and protocols for studying the effects of M3 antagonists on bladder detrusor muscle, using data from representative compounds of this class.
Mechanism of Action of M3 Antagonists in the Detrusor Muscle
Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the surface of detrusor smooth muscle cells. This binding initiates a signaling cascade that leads to muscle contraction. M3 antagonists competitively block this binding, thereby inhibiting detrusor muscle contraction and promoting bladder relaxation.
M3 Receptor Signaling Pathway
The activation of M3 receptors, which are Gq-protein coupled, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response.
Quantitative Data for Representative M3 Antagonists
The following table summarizes the potency of several well-characterized M3 antagonists on the bladder detrusor muscle. This data is typically generated from in vitro organ bath studies using isolated bladder tissue strips. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.
| Compound | Animal Model | pA2 Value (Bladder) | Reference |
| Darifenacin | Rat | 8.8 | [1] |
| Solifenacin | Rat | 8.6 | [1] |
| Tolterodine | Rat | 8.4 | [1] |
| 4-DAMP | Rabbit | 8.64 | [2] |
| Atropine | Rabbit | 8.27 | [2] |
Experimental Protocols
In Vitro Isolated Bladder Strip Contractility Assay
This protocol details the methodology for assessing the effect of M3 antagonists on agonist-induced contractions of isolated bladder detrusor muscle strips.
1. Materials and Reagents:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Carbachol (B1668302) (muscarinic agonist)
-
M3 antagonist of interest (e.g., this compound, darifenacin)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Animal model (e.g., rat, guinea pig, rabbit)
2. Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Excise the bladder and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove any adhering fat and connective tissue.
-
Open the bladder longitudinally and gently remove the urothelium by blunt dissection to prepare detrusor-only strips.
-
Cut longitudinal strips of the detrusor muscle (approximately 10 mm long and 2-3 mm wide).
3. Experimental Setup:
-
Mount the detrusor strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
4. Experimental Procedure:
-
After equilibration, perform a viability test by contracting the tissue with a high concentration of KCl (e.g., 80 mM).
-
Wash the tissue and allow it to return to baseline tension.
-
Construct a cumulative concentration-response curve for carbachol (e.g., 10 nM to 100 µM).
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a known concentration of the M3 antagonist for a predetermined period (e.g., 30 minutes).
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for carbachol.
-
Repeat steps 4-6 with increasing concentrations of the antagonist.
5. Data Analysis:
-
Measure the peak contractile response at each agonist concentration.
-
Plot the concentration-response curves for the agonist in the absence and presence of the antagonist.
-
Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response).
-
Perform a Schild analysis to determine the pA2 value of the antagonist.
Conclusion
References
Application Notes and Protocols for Preclinical Respiratory Administration of MK-0969
Disclaimer: The following application notes and protocols are generalized for a selective M3 muscarinic antagonist, exemplified by MK-0969. Due to the limited publicly available information on the specific physicochemical properties and preclinical respiratory studies of this compound, these guidelines are based on established methodologies for similar compounds in this therapeutic class. Researchers should optimize these protocols based on the specific formulation and characteristics of their test article.
Application Notes
Introduction
This compound is identified as a selective M3 muscarinic receptor antagonist, a class of drugs known for their therapeutic potential in obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1] The primary mechanism of action involves the blockade of acetylcholine-induced bronchoconstriction mediated by M3 receptors on airway smooth muscle cells.[2] Preclinical respiratory studies are crucial to evaluate the efficacy, potency, and duration of action of novel M3 antagonists like this compound. The administration route in these studies is a critical factor influencing the pharmacokinetic and pharmacodynamic profile of the compound. Inhaled routes, including intratracheal instillation, nebulization, and dry powder inhalation, are preferred for delivering drugs directly to the lungs, thereby maximizing local efficacy and minimizing systemic side effects.
Preclinical Models
Rodent models, particularly mice, rats, and guinea pigs, are commonly used for preclinical evaluation of respiratory drugs.[2] These models can be sensitized to allergens (e.g., ovalbumin) to mimic asthmatic conditions or exposed to irritants like lipopolysaccharide (LPS) to induce inflammatory responses characteristic of COPD.
Administration Routes
The choice of administration route depends on the study's objectives, the formulation of the test compound, and the available equipment.
-
Intratracheal (IT) Instillation: This method allows for the precise delivery of a known dose directly into the trachea. It is particularly useful for initial efficacy studies and when the formulation is a solution, suspension, or dry powder. Both surgical and non-surgical (orotracheal) methods can be employed.
-
Nebulization: This technique generates an aerosol from a liquid formulation, which is then inhaled by the animal. It is suitable for spontaneously breathing or mechanically ventilated animals and can be used for repeated dosing.
-
Dry Powder Inhalation (DPI): This route is relevant for compounds formulated as a dry powder.[1] Specialized devices are required to disperse the powder for inhalation by the animal.
Efficacy Endpoints
The effectiveness of an M3 antagonist like this compound in preclinical models can be assessed through various functional and biochemical endpoints:
-
Pulmonary Function Tests: Techniques like whole-body plethysmography can measure parameters such as airway hyperresponsiveness, respiratory rate, and tidal volume.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid allows for the quantification of inflammatory cells (e.g., neutrophils, eosinophils) and inflammatory mediators (e.g., cytokines, chemokines).
-
Histopathology: Examination of lung tissue sections can reveal structural changes and inflammation.
Signaling Pathway of M3 Receptor Antagonism in Airway Smooth Muscle
Caption: M3 receptor antagonist signaling pathway in airway smooth muscle.
Experimental Protocols
Protocol 1: Intratracheal Instillation of this compound Solution in Mice
Objective: To assess the acute bronchodilatory effect of this compound in a mouse model of airway hyperresponsiveness.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent if necessary)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Animal restraining board
-
Fiber optic light source
-
24G intravenous catheter
-
Microsyringe (e.g., Hamilton syringe)
Procedure:
-
Animal Preparation: Anesthetize the mouse with an appropriate anesthetic cocktail via intraperitoneal injection.
-
Positioning: Place the anesthetized mouse in a supine position on a restraining board at a 45-degree angle.
-
Visualization of the Trachea: Gently pull the tongue to the side and use a fiber optic light source to illuminate the pharyngeal region and visualize the vocal cords.
-
Intubation: Carefully insert a 24G intravenous catheter between the vocal cords into the trachea.
-
Instillation: Administer the this compound solution or vehicle (typically 50 µL for a 25g mouse) directly into the trachea using a microsyringe attached to the catheter.
-
Recovery: Remove the catheter and allow the mouse to recover in a warm, clean cage.
-
Efficacy Assessment: At a predetermined time post-administration, assess airway hyperresponsiveness using whole-body plethysmography in response to a bronchoconstrictor agent (e.g., methacholine).
Protocol 2: Nebulization of this compound in a Rat Model of COPD
Objective: To evaluate the anti-inflammatory effects of repeated this compound administration in a rat model of lipopolysaccharide (LPS)-induced airway inflammation.
Materials:
-
This compound formulated for nebulization
-
Nebulizer (e.g., ultrasonic or jet nebulizer)
-
Aerosol exposure chamber
-
LPS from E. coli
-
Sterile saline
Procedure:
-
Induction of Inflammation: Induce airway inflammation in rats by intratracheal instillation of LPS (or repeated exposure).
-
Animal Acclimatization: Acclimatize the rats to the aerosol exposure chamber for several days before the start of treatment.
-
Nebulization: Prepare the this compound solution for nebulization at the desired concentration. Place the rats in the exposure chamber and nebulize the solution for a defined period (e.g., 30 minutes) daily for the duration of the study.
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Analysis: Analyze the BAL fluid for total and differential cell counts and cytokine levels. Process the lung tissue for histopathological examination.
Data Presentation
Table 1: Hypothetical Bronchodilatory Effect of Intratracheally Administered this compound in Mice
| Treatment Group | Dose (mg/kg) | Airway Hyperresponsiveness (PenH) | % Inhibition of Bronchoconstriction |
| Vehicle | - | 4.5 ± 0.5 | 0% |
| This compound | 0.1 | 3.2 ± 0.4 | 28.9% |
| This compound | 0.3 | 2.1 ± 0.3 | 53.3% |
| This compound | 1.0 | 1.2 ± 0.2 | 73.3% |
Table 2: Hypothetical Anti-inflammatory Effects of Nebulized this compound in an LPS-Induced Rat Model of COPD
| Treatment Group | Total Cells in BAL (x10⁵) | Neutrophils in BAL (x10⁵) | TNF-α in BAL (pg/mL) |
| Saline Control | 1.2 ± 0.2 | 0.1 ± 0.05 | 15 ± 5 |
| LPS + Vehicle | 8.5 ± 1.1 | 6.8 ± 0.9 | 150 ± 25 |
| LPS + this compound (0.1 mg/mL) | 5.4 ± 0.7 | 4.1 ± 0.6 | 85 ± 15 |
| LPS + this compound (1.0 mg/mL) | 3.2 ± 0.5 | 2.0 ± 0.4 | 40 ± 10 |
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols for the Quantification of MK-0969 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0969 is a potent and selective M3 muscarinic receptor antagonist that has been investigated for the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease. Accurate quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1]
Signaling Pathway of M3 Muscarinic Receptor Antagonism
This compound exerts its pharmacological effect by competitively inhibiting the binding of acetylcholine (B1216132) to the M3 muscarinic receptor. These receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gq signaling pathway.[2][3][4] Antagonism of the M3 receptor by this compound blocks the downstream signaling cascade, leading to smooth muscle relaxation and reduced glandular secretions.
Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by this compound.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The recommended method for the quantification of this compound is LC-MS/MS due to its high sensitivity, selectivity, and robustness for analyzing analytes in complex biological matrices.[1]
Experimental Workflow
The overall workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for the quantification of this compound.
Detailed Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for a novel M3 muscarinic receptor antagonist and is suitable for the extraction of this compound from plasma.[1]
Materials:
-
Human plasma (or other biological matrix)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1.0 mL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike with the internal standard solution.
-
Add 50 µL of 1 M ammonium hydroxide to basify the sample.
-
Add 1.0 mL of MTBE.
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump and autosampler.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
| Parameter | Value (Predicted for this compound) |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) | m/z 445.5 ([M+H]⁺) |
| Product Ion (Q3) | To be determined empirically |
| Collision Energy (CE) | To be optimized |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
*The specific product ions and optimal collision energy for this compound should be determined by infusing a standard solution of the compound into the mass spectrometer and performing a product ion scan.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound, based on a similar M3 antagonist.[1]
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Linear Range | 0.05 - 20 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighing Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-assay Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Accuracy (%) | Inter-assay Precision (%CV) |
| LLOQ | 0.05 | 95.0 - 105.0 | ≤ 15.0 | 95.0 - 105.0 | ≤ 15.0 |
| Low | 0.15 | 95.0 - 105.0 | ≤ 10.0 | 95.0 - 105.0 | ≤ 10.0 |
| Mid | 5.0 | 95.0 - 105.0 | ≤ 10.0 | 95.0 - 105.0 | ≤ 10.0 |
| High | 15.0 | 95.0 - 105.0 | ≤ 10.0 | 95.0 - 105.0 | ≤ 10.0 |
Table 3: Recovery and Stability
| Parameter | Expected Outcome |
| Mean Absolute Recovery | > 80% |
| Bench-top Stability (8h, RT) | Within ±15% of initial concentration |
| Freeze-Thaw Stability (3 cycles) | Within ±15% of initial concentration |
| Long-term Stability (-70°C, 11 months) | Within ±15% of initial concentration |
Conclusion
The presented LC-MS/MS method, adapted from a validated protocol for a similar M3 muscarinic receptor antagonist, provides a robust and sensitive approach for the quantification of this compound in biological samples.[1] The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the expected quantitative performance, offer a solid foundation for researchers and drug development professionals. It is essential to perform a full method validation according to regulatory guidelines before applying this method to clinical or preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MK-0969 Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with the M3 antagonist, MK-0969, in Dimethyl Sulfoxide (DMSO). The following question-and-answer format directly addresses common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?
A1: When encountering solubility issues with this compound in DMSO, a systematic approach is crucial. Begin by verifying the quality of your DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power. Using a fresh, unopened bottle of anhydrous, high-purity DMSO is recommended. Subsequently, employ mechanical assistance such as vigorous vortexing for 1-2 minutes. If particles persist, gentle warming of the solution in a 37°C water bath for 5-10 minutes can help overcome the lattice energy of the solid compound. Sonication in a water bath for 10-15 minutes is another effective technique to aid dissolution.
Q2: My this compound powder is not dissolving even after warming and vortexing. What could be the problem?
A2: If initial attempts to dissolve this compound fail, consider the possibility that the intended concentration exceeds its solubility limit in DMSO. It is advisable to prepare a more dilute stock solution. For instance, if a 10 mM stock is proving difficult, attempt to prepare a 5 mM or 1 mM solution. It is also important to ensure the purity and integrity of your this compound sample, as impurities or degradation can affect solubility.
Q3: My this compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
A3: This common phenomenon, often referred to as "salting out," occurs due to the rapid change in solvent polarity. To mitigate this, it is recommended to perform serial dilutions of your concentrated DMSO stock solution in DMSO first to achieve a lower concentration. Following this, add the final, most diluted DMSO solution dropwise to your pre-warmed aqueous buffer or medium while gently stirring. This gradual dilution process helps to keep the compound in solution. Additionally, ensure the final concentration of DMSO in your aqueous medium is at a level that is non-toxic to your cells, typically ≤ 0.1%.
Q4: What is the recommended method for preparing a stock solution of this compound in DMSO?
A4: To prepare a stock solution, start by accurately weighing the desired amount of this compound powder. Calculate the volume of high-purity, anhydrous DMSO required to achieve your target concentration. Slowly add the DMSO to the vial containing the compound while vortexing to facilitate dissolution. If necessary, use a combination of gentle warming (37°C) and sonication until the solution is clear. Visually inspect the solution against a light source to ensure no undissolved particles remain. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture absorption. Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility challenges with this compound in DMSO.
| Problem | Potential Cause | Recommended Solution |
| Visible solid particles or cloudiness in the DMSO solution. | 1. Insufficient mixing. 2. Low temperature. 3. Concentration exceeds solubility limit. 4. Hygroscopic DMSO (water contamination). | 1. Vortex vigorously for 1-2 minutes. Sonicate in a water bath for 10-15 minutes. 2. Gently warm the solution in a 37°C water bath for 5-10 minutes. 3. Prepare a more dilute stock solution (e.g., 1 mM or 5 mM). 4. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| This compound precipitates upon addition to aqueous media. | 1. Rapid change in solvent polarity ("salting out"). 2. Final DMSO concentration is too low to maintain solubility. | 1. Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer. Add the final DMSO solution dropwise to the aqueous medium while stirring. 2. Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility while remaining non-toxic to cells (typically ≤ 0.1%). |
| Inconsistent experimental results. | 1. Incomplete dissolution of this compound. 2. Degradation of this compound in stock solution. | 1. Before each use, visually inspect the stock solution for any precipitation. If present, warm and sonicate to redissolve. 2. Aliquot stock solutions to minimize freeze-thaw cycles. Store properly at -20°C or -80°C, protected from light. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
-
-
Procedure:
-
Determine the molecular weight (MW) of this compound from the supplier's documentation.
-
Weigh out a precise amount of this compound powder (e.g., 1 mg) into a sterile vial.
-
Calculate the required volume of DMSO using the formula: Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 2 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10 minutes, with intermittent vortexing.
-
If solids persist, sonicate the vial in a water bath for 15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into smaller volumes and store at -80°C, protected from light.
-
Visualizations
Signaling Pathway
Technical Support Center: Optimizing MK-0969 Concentration for Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MK-0969, a potent M3 muscarinic acetylcholine (B1216132) receptor antagonist, in functional assays. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1] The M3R is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily couples to the Gq family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses. This compound exerts its effect by blocking the binding of acetylcholine to the M3R, thereby inhibiting this signaling pathway.
Q2: What are the common functional assays to assess the activity of this compound?
Several functional assays can be employed to characterize the antagonist activity of this compound at the M3 receptor. The most common include:
-
Calcium Mobilization Assays: These assays directly measure the increase in intracellular calcium concentration following agonist stimulation of the M3 receptor. Antagonists like this compound will inhibit this calcium release.[2][3][4]
-
Inositol Phosphate (IP) Accumulation Assays: This method quantifies the production of inositol phosphates, a downstream product of PLC activation. This compound will reduce the agonist-induced accumulation of IPs.
-
Radioligand Binding Assays: These assays determine the affinity of this compound for the M3 receptor by measuring its ability to displace a radiolabeled ligand.[5]
-
Receptor Internalization (Redistribution) Assays: Some GPCRs, including the M3R, internalize upon agonist stimulation. This translocation can be monitored, and antagonists will prevent this process.[6]
Q3: What is a recommended starting concentration range for this compound in a functional assay?
While the optimal concentration for this compound must be determined empirically for each specific assay and cell type, a common starting point for a new M3 antagonist is to perform a dose-response curve. Based on the potencies of other known M3 antagonists, a broad concentration range from 10 pM to 10 µM is often a good starting point for initial experiments.
For reference, here are the reported binding affinities (Ki) and functional potencies (IC50 or pA2) for several well-characterized M3 receptor antagonists.
| Compound | Assay Type | Cell Line/Tissue | Agonist | Potency (Ki, IC50, pA2) |
| Atropine | Radioligand Binding | CHO-K1 cells expressing human M3R | N/A | Ki: ~1-2 nM |
| 4-DAMP | Radioligand Binding | CHO-K1 cells expressing human M3R | N/A | Ki: ~0.3-1 nM |
| Tiotropium | Radioligand Binding | CHO cells expressing human M3R | N/A | Ki: ~0.1-0.3 nM |
| Darifenacin | Radioligand Binding | CHO cells expressing human M3R | N/A | Ki: ~1-5 nM |
| Pirenzepine | Radioligand Binding | Human nasal mucosa | N/A | Ki: ~10-100 nM |
Q4: How should I prepare a stock solution of this compound?
This compound is a small molecule that is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). Here is a general protocol for preparing a stock solution:
-
Determine the desired stock concentration: A common stock concentration is 10 mM.
-
Calculate the required mass: Use the molecular weight of this compound to calculate the mass needed to achieve the desired concentration in a specific volume of DMSO.
-
Dissolution: Add the calculated amount of this compound powder to the appropriate volume of high-purity DMSO.
-
Ensure complete dissolution: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Important Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered when performing functional assays with this compound.
Issue 1: High background signal or constitutive receptor activity.
-
Question: My baseline signal in the calcium or IP assay is high, even without agonist stimulation. What could be the cause?
-
Answer:
-
Constitutive Receptor Activity: The M3 receptor can exhibit agonist-independent (constitutive) activity, especially when overexpressed in recombinant cell lines.[7][8] This can lead to a high basal signal.
-
Solution: Consider using a cell line with lower receptor expression levels or using an inverse agonist to stabilize the receptor in an inactive state.
-
-
Cell Health: Unhealthy or stressed cells can have dysregulated calcium homeostasis, leading to a high baseline.
-
Solution: Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent.
-
-
Assay Buffer Components: Components in the assay buffer could be autofluorescent or interfere with the signaling pathway.
-
Solution: Test the buffer for autofluorescence and ensure it is free of any interfering substances.
-
-
Issue 2: Low or no response to the agonist.
-
Question: I am not observing a significant response to my M3 agonist (e.g., carbachol), even at high concentrations. Why might this be happening?
-
Answer:
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation.
-
Solution: Minimize the pre-incubation time with the agonist and ensure cells are not repeatedly exposed to it.
-
-
Incorrect Agonist Concentration: The agonist concentration may be too low to elicit a response.
-
Solution: Perform a full agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for antagonist inhibition assays.
-
-
Cell Line Issues: The cell line may have lost expression of the M3 receptor over time.
-
Solution: Regularly check the expression of the M3 receptor using techniques like Western blotting or flow cytometry.
-
-
Issue 3: Inconsistent or variable results with this compound.
-
Question: I am getting inconsistent IC50 values for this compound between experiments. What could be the reason?
-
Answer:
-
Slow Binding Kinetics: Some M3 antagonists exhibit slow binding kinetics, meaning they take a longer time to reach equilibrium with the receptor.[9][10] This can lead to an underestimation of potency if the incubation time is too short.
-
Solution: Increase the pre-incubation time with this compound to ensure equilibrium is reached. A time-course experiment can help determine the optimal pre-incubation period.
-
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations, especially in aqueous assay buffers.
-
Solution: Visually inspect the wells for any precipitation. Consider using a lower concentration of this compound or adding a small amount of a solubilizing agent, ensuring it doesn't affect the assay.
-
-
Assay Variability: Inherent variability in cell-based assays can contribute to inconsistent results.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and incubation times. Include appropriate positive and negative controls in every experiment.
-
-
Visualizing Key Processes
To aid in understanding the experimental workflows and signaling pathways, the following diagrams are provided.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 4. innoprot.com [innoprot.com]
- 5. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The constitutive activity of the human muscarinic M3 receptor unmasks differences in the pharmacology of anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor. - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Prevention of MK-0969 Degradation in Experimental Setups
Important Note for Researchers: Publicly available information on the specific chemical properties and degradation pathways of MK-0969, an M3 antagonist, is limited.[1] The following guide is based on established best practices for preventing the degradation of small molecule compounds in research settings. For compound-specific handling and storage information, always refer to the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the manufacturer.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of small molecule degradation in a lab setting?
A1: The degradation of small molecules like this compound is primarily influenced by environmental factors. Key causes include:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.
-
Oxidation: Degradation caused by exposure to air (oxygen) or the presence of oxidizing agents.[2]
-
Photolysis: Degradation upon exposure to light, particularly UV or high-intensity light.[3][4]
-
Thermal Decomposition: Breakdown of the compound at elevated temperatures.[5][6]
The rate of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of reactive species in the solvent or buffer.[2]
Q2: How should I store the lyophilized powder and reconstituted stock solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of your compound.[1][7] General recommendations are summarized in the table below.
Q3: How many times can I freeze and thaw my stock solution?
A3: It is strongly recommended to minimize freeze-thaw cycles as they can degrade the compound.[7][8] Once a stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated temperature fluctuations.[7][9]
Q4: My experimental results are inconsistent. Could this be due to compound degradation?
A4: Yes, inconsistent results are a common sign of compound degradation.[2] If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variable outcomes. It is advisable to perform a stability check of the compound in your experimental medium.[2][8]
Troubleshooting Guides
Issue 1: I observe a gradual loss of compound activity in my multi-day cell-based assay.
-
Possible Cause: The compound may be degrading in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Perform a Stability Check: Incubate this compound in your cell culture medium under the same experimental conditions (37°C, 5% CO2) but without cells.[8]
-
Collect Samples: Take aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analyze Samples: Use an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining at each time point.[2][8]
-
Remediation: If significant degradation is observed, consider preparing fresh working solutions and adding them to the culture at regular intervals throughout the experiment.
-
Issue 2: I see unexpected peaks in my chromatogram when analyzing my compound.
-
Possible Cause: These extra peaks could be degradation products.
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that the compound has not been exposed to harsh conditions (e.g., strong acids/bases, high temperatures, prolonged light exposure) during sample preparation.
-
Check Solvent Purity: Impurities in the solvent can sometimes react with the compound. Use high-purity, HPLC-grade solvents.
-
On-Column Degradation: In rare cases, the compound may degrade on the HPLC column itself.[10] This can sometimes be mitigated by changing the mobile phase pH or using a different type of column.[10]
-
Perform a Forced Degradation Study: To confirm if the extra peaks are indeed degradants, you can intentionally stress the compound under various conditions (see the experimental protocol below) and observe the chromatograms.
-
Data Presentation
Table 1: General Storage and Handling Recommendations for Small Molecule Compounds
| Form | Storage Temperature | Light/Moisture Protection | Handling Guidelines |
| Lyophilized Powder | -20°C for long-term storage.[4][9] | Store in a tightly sealed vial in a desiccator, protected from light (e.g., in an amber vial or a dark box).[4][7] | Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[9] Use sterile tools for handling.[7] |
| Stock Solution (in a suitable solvent like DMSO) | -80°C for long-term storage (up to 6 months).[9] -20°C for short-term storage (up to 1 month).[9] | Store in tightly sealed, light-protected (amber) vials. | Aliquot into single-use volumes to avoid freeze-thaw cycles.[7][9] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[1] |
| Working Dilutions (in aqueous buffer or media) | Prepare fresh for each experiment.[8] | Protect from light during the experiment. | Avoid prolonged storage of aqueous solutions, as they are more susceptible to hydrolysis. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is designed to intentionally degrade a compound to identify its potential degradation pathways and to develop stability-indicating analytical methods.[3][5][11]
Objective: To determine the susceptibility of this compound to hydrolysis (acidic and basic), oxidation, heat, and light.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.[2]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.[2]
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[2]
-
Thermal Degradation: Store the lyophilized powder at 70°C.[12] Also, incubate the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/m².[3]
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). A control sample should be kept under normal storage conditions.
-
Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze all samples using a suitable analytical method, such as HPLC with a UV detector or LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control sample. A decrease in the peak area of the parent compound (this compound) and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected.[11]
Visualizations
Caption: A logical workflow for troubleshooting experiments where compound degradation is suspected.
Caption: Major environmental factors and their corresponding chemical degradation pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 8. benchchem.com [benchchem.com]
- 9. captivatebio.com [captivatebio.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijrpp.com [ijrpp.com]
Addressing off-target effects of MK-0969 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M3 muscarinic receptor antagonist, MK-0969. The following information is designed to help address potential issues related to off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its potential off-target effects?
A1: this compound is an antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1] The M3R is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq proteins.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses, including smooth muscle contraction.[2][3]
Off-target effects of M3R antagonists like this compound are a significant concern due to the high degree of similarity among the five muscarinic receptor subtypes (M1-M5).[4] A primary off-target concern is the unintended blockade of M2 muscarinic receptors (M2R), which are crucial for regulating heart rate.[4] Antagonism of M2R can lead to tachycardia.[5] Other potential off-target effects can arise from interactions with other muscarinic receptor subtypes, which are distributed throughout the central and peripheral nervous systems and various organs, potentially leading to side effects such as dry mouth, blurred vision, and cognitive impairment.[5][6]
Q2: I am observing an unexpected phenotype in my cell-based assay after treatment with this compound. How can I determine if this is an off-target effect?
A2: Unexpected phenotypes can indeed be a result of off-target interactions. A systematic approach is necessary to distinguish between on-target and off-target effects. Here are some key steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype occurs at concentrations significantly different from the IC50 for M3R inhibition. Off-target effects often manifest at higher concentrations.
-
Use of a Structurally Different M3R Antagonist: Employ another M3R antagonist with a different chemical scaffold. If the unexpected phenotype is not replicated with the second antagonist, it is more likely to be an off-target effect specific to the chemical structure of this compound.
-
Genetic Knockdown/Knockout: The gold-standard method is to use techniques like siRNA or CRISPR-Cas9 to knock down or knock out the M3R in your cell line. If the phenotype persists after this compound treatment in the absence of the intended target, it is a strong indication of an off-target effect.
-
Rescue Experiment: In a cell line lacking endogenous M3R, express a wild-type M3R. If the phenotype is observed only in the M3R-expressing cells upon treatment with this compound, this confirms an on-target effect.
Q3: What are some strategies to minimize off-target effects of this compound in my experimental setup?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-target receptors.
-
Control Experiments: Always include appropriate controls, such as a vehicle-only control and a positive control (a known M3R agonist).
-
Cell Line Selection: Use cell lines with well-characterized expression levels of muscarinic receptor subtypes. If possible, use a cell line that predominantly expresses M3R and has low or no expression of other muscarinic subtypes that could be potential off-targets.
-
Confirm Target Engagement: Utilize techniques like radioligand binding assays or functional assays (e.g., calcium imaging) to confirm that this compound is engaging the M3R at the concentrations used in your experiments.
Data Presentation
To assess the selectivity of an M3R antagonist, it is essential to determine its binding affinity (Ki) or functional inhibition (IC50) across all muscarinic receptor subtypes. The following table presents hypothetical data for a compound like this compound to illustrate a selectivity profile.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) |
| M3 (On-Target) | 1.5 | 2.0 |
| M1 | 150 | 250 |
| M2 | 85 | 120 |
| M4 | 300 | 500 |
| M5 | 450 | 700 |
Caption: Hypothetical selectivity profile of this compound. Lower values indicate higher affinity and potency. The data illustrates a compound with high selectivity for the M3 receptor over other muscarinic subtypes.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Muscarinic Receptor Subtypes
Objective: To determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Use a suitable radioligand for each receptor subtype (e.g., [3H]N-methylscopolamine).
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound for displacing the radioligand at each receptor subtype. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Flux Assay
Objective: To measure the functional antagonist activity of this compound at the M3 receptor.
Methodology:
-
Cell Culture: Plate cells expressing the M3 receptor (e.g., HEK293-M3R) in a 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate to allow for receptor binding.
-
Agonist Stimulation: Add a known M3R agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value for inhibition.
Mandatory Visualizations
Caption: On-target signaling pathway of the M3 muscarinic receptor and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting suspected off-target effects of this compound.
References
Technical Support Center: Synthesis and Purification of MK-0969 Analogs
Disclaimer: The following troubleshooting guides and FAQs are intended for researchers, scientists, and drug development professionals working on the synthesis and purification of complex small molecules with structural similarities to MK-0969. Due to the proprietary nature of specific drug development processes, this guide is based on established principles of organic chemistry and addresses general challenges encountered with related chemical structures and techniques.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides practical, question-and-answer-based guidance for overcoming common challenges in the synthesis and purification of this compound analogs and other complex heterocyclic compounds.
Synthesis Troubleshooting
Question 1: My amide coupling reaction to form the equivalent of the core this compound amide bond is low-yielding or failing. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in amide bond formation are a common issue, often stemming from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate Amine Nucleophilicity: The amine starting material, particularly if it's an aniline (B41778) or a sterically hindered amine, may not be sufficiently nucleophilic.
-
Solution: Consider using a stronger coupling agent or adding an activating agent. For instance, switching from a carbodiimide-based coupling reagent like EDC/HOBt to a uronium-based reagent like HATU can be more effective for challenging couplings.[1]
-
-
Poor Solubility of Starting Materials: If either the carboxylic acid or the amine is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Solution: Screen different solvents. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices for amide couplings. Gentle heating may also improve solubility, but monitor for potential side reactions.
-
-
Side Reactions: The activated carboxylic acid can undergo side reactions, such as forming an anhydride, which may be less reactive with the amine.[1]
-
Solution: Ensure your reagents are anhydrous. Adding the amine to the reaction mixture shortly after the carboxylic acid has been activated can minimize the time for side reactions to occur.
-
-
Suboptimal pH: The reaction pH is critical. The amine must be in its free base form to be nucleophilic.
-
Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize any acid present and to ensure the amine starting material is deprotonated. Typically, 1.1 to 1.5 equivalents of base are used.
-
For a comparison of common coupling reagents, see the table below.
Question 2: I am observing significant side-product formation during the synthesis of the pyridine-containing fragment. How can I improve the selectivity of my reaction?
Answer:
Reactions involving pyridine (B92270) and its derivatives can be prone to side reactions due to the electronic nature of the ring and the reactivity of the nitrogen atom.[2]
-
N-Alkylation or N-Acylation: The pyridine nitrogen is a nucleophile and can compete with other nucleophiles in the reaction mixture.
-
Solution: If the pyridine nitrogen is not intended to react, consider using a starting material where it is protected, for example, as an N-oxide. The N-oxide can be removed later in the synthetic sequence.
-
-
Over-substitution or incorrect regioselectivity in electrophilic aromatic substitution: Pyridine itself is generally unreactive towards electrophilic substitution, but activated pyridine derivatives can react.
-
Solution: Carefully control the reaction conditions (temperature, reaction time, stoichiometry of reagents). The choice of catalyst can also significantly influence regioselectivity.
-
-
Metal-catalyzed cross-coupling issues: Reactions like Suzuki or Buchwald-Hartwig couplings on pyridine rings can be challenging.
-
Solution: Ligand screening is crucial for optimizing these reactions. Different phosphine (B1218219) ligands can dramatically affect the yield and selectivity. Also, ensure that the catalyst is not being poisoned by impurities in the starting materials or solvents.
-
Purification Troubleshooting
Question 3: I am struggling to remove closely-related impurities from my final compound using column chromatography. What strategies can I employ for better separation?
Answer:
Purifying pyridine-containing compounds can be challenging due to their polarity and basicity.
-
Tailing on Silica (B1680970) Gel: The basic pyridine nitrogen can interact strongly with acidic silanol (B1196071) groups on the surface of silica gel, leading to peak tailing and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%) or ammonia (B1221849) in methanol, to the eluent system.[3] This will compete with your compound for binding to the acidic sites on the silica, resulting in more symmetrical peaks.
-
-
Co-elution of Impurities: If impurities have very similar polarity to the desired product, separation on silica gel may be difficult.
-
Solution: Consider alternative stationary phases. Reversed-phase chromatography (C18) can be very effective for purifying polar compounds. Alternatively, explore other normal-phase options like alumina (B75360) or specialized bonded phases. A change in the solvent system, for example from ethyl acetate (B1210297)/hexanes to dichloromethane/methanol, can also alter the selectivity of the separation.
-
Question 4: My compound is difficult to crystallize, or I am obtaining an unstable crystalline form (polymorph). What can I do to improve my crystallization process?
Answer:
Crystallization is a critical step for achieving high purity and ensuring the stability of the final active pharmaceutical ingredient (API).[4][5]
-
Difficulty in Inducing Crystallization: The compound may be too soluble in the chosen solvent, or it may have a tendency to form an oil.
-
Solution: A systematic solvent screen is the first step. Use a range of solvents with different polarities. Anti-solvent crystallization is a powerful technique: dissolve your compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") until the solution becomes turbid. Allowing this to stand, perhaps with gentle cooling, can induce crystallization. Seeding with a small crystal of the desired product can also be very effective.[6]
-
-
Polymorphism: Obtaining a consistent and thermodynamically stable crystal form is crucial.[5]
-
Solution: The choice of solvent and the rate of cooling can significantly influence which polymorph is formed. Slower cooling rates generally favor the formation of the most stable polymorph. Characterize the resulting solid by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorph.
-
Question 5: During HPLC purification, I am observing poor peak shape and inconsistent retention times. What are the common causes and solutions?
Answer:
High-performance liquid chromatography (HPLC) is a primary tool for purification and analysis, and maintaining its performance is key.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly for basic compounds like those containing a pyridine moiety.[7]
-
Solution: Add a modifier to the mobile phase. For reversed-phase HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) will protonate the basic sites on your molecule and the residual silanols on the column, reducing unwanted interactions and improving peak shape.
-
-
Inconsistent Retention Times: This can be due to a variety of factors, including changes in the mobile phase composition, temperature fluctuations, or column degradation.[8][9]
-
Solution: Ensure the mobile phase is well-mixed and degassed.[10] Use a column oven to maintain a consistent temperature. If the column has been used extensively, it may be degrading; try washing it with a strong solvent or replacing it if necessary.
-
-
High Backpressure: This indicates a blockage in the system, often at the column inlet frit.[10]
-
Solution: Filter all samples and mobile phases before use. A guard column can be installed before the main column to catch particulates and strongly adsorbed compounds, extending the life of the more expensive analytical or preparative column.[7]
-
Quantitative Data Summary
The following tables provide representative data for common scenarios encountered during the synthesis and purification of complex small molecules.
Table 1: Comparison of Coupling Reagents for a Challenging Amide Bond Formation
| Coupling Reagent | Additive | Base (1.2 eq) | Solvent | Reaction Time (h) | Conversion (%) |
| EDC | HOBt | DIPEA | DMF | 24 | 65 |
| HATU | - | DIPEA | DMF | 4 | 95 |
| PyBOP | - | NMM | CH₂Cl₂ | 6 | 88 |
Table 2: Effect of Eluent Modifier on Peak Symmetry in Silica Gel Chromatography
| Eluent System | Modifier | Tailing Factor |
| 95:5 DCM:MeOH | None | 2.8 |
| 95:5 DCM:MeOH | 0.5% Triethylamine | 1.1 |
| 95:5 DCM:MeOH | 0.5% Acetic Acid | 3.2 |
Table 3: HPLC Peak Shape Improvement with Mobile Phase Additives
| Mobile Phase (A: H₂O, B: ACN) | Additive | Peak Asymmetry |
| Gradient 10-90% B | None | 2.5 |
| Gradient 10-90% B | 0.1% Formic Acid | 1.2 |
| Gradient 10-90% B | 0.1% TFA | 1.1 |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Purification by Reversed-Phase HPLC
-
Dissolve the crude sample in a suitable solvent (e.g., DMSO, DMF, or methanol) at a concentration of 10-50 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the C18 preparative column with the starting mobile phase composition (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).
-
Inject the sample onto the column.
-
Run a linear gradient to a higher concentration of organic solvent (e.g., to 95% Acetonitrile with 0.1% TFA over 30 minutes).
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the fractions for purity by analytical HPLC.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. syrris.com [syrris.com]
- 5. neulandlabs.com [neulandlabs.com]
- 6. filter-dryer.com [filter-dryer.com]
- 7. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
MK-0969 experimental variability and how to control for it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound MK-0969, also known as Rofecoxib. The information provided is intended to help control for experimental variability and address common issues encountered during in-vitro and in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for this compound in our in-vitro COX-2 inhibition assays. What are the potential causes and how can we mitigate this?
A1: Variability in in-vitro IC50 values for COX-2 inhibitors like this compound can stem from several factors. Key areas to investigate include the enzyme source, substrate concentration, and assay incubation time. Different enzyme preparations (recombinant vs. purified native enzyme) can have varying activity levels. Substrate concentration, particularly of arachidonic acid, can competitively affect the inhibitor's binding and apparent potency. Finally, the pre-incubation time of the inhibitor with the enzyme before adding the substrate can be critical for time-dependent inhibitors.
To mitigate this, we recommend the following:
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Standardize Reagents: Use a consistent source and batch of COX-2 enzyme and arachidonic acid for all related experiments.
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Optimize Substrate Concentration: Determine the Km of your enzyme for arachidonic acid and use a concentration at or below this value to ensure sensitivity to competitive inhibition.
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Control Incubation Times: Establish and strictly adhere to a standardized pre-incubation time for the compound with the enzyme.
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Include a Reference Inhibitor: Always run a standard COX-2 inhibitor with a known IC50 (e.g., celecoxib) as a positive control to monitor assay performance.
Q2: Our cell-based assays are showing lower than expected potency for this compound compared to biochemical assays. Why is there a discrepancy and how can we control for it?
A2: Discrepancies between biochemical (cell-free) and cell-based assays are common and often related to factors present in the cellular environment. For this compound, a key factor is plasma protein binding. This compound is highly bound to plasma proteins, and the presence of serum (containing albumin) in your cell culture media will reduce the free concentration of the compound available to interact with COX-2 in the cells. Other potential factors include cell membrane permeability and the presence of cellular efflux pumps.
To address this, consider the following experimental controls:
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Serum Concentration: Perform experiments in low-serum or serum-free media if your cell line can tolerate it. Alternatively, run parallel assays with varying serum concentrations (e.g., 1%, 5%, 10%) to quantify the effect of protein binding.
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Measure Free Concentration: If possible, measure the unbound concentration of this compound in your culture media to correlate with the observed biological effect.
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Use a Cell-Permeable Control: Compare the activity of this compound with a control compound known to have high cell permeability and low protein binding.
Q3: We are planning pharmacokinetic studies for this compound in an animal model and are concerned about inter-subject variability. What are the known pharmacokinetic properties and what can we do to control for variability?
A3: The pharmacokinetics of this compound (Rofecoxib) have been characterized, showing that it is well-absorbed orally with a time to maximum concentration (Tmax) of 2-3 hours. However, factors such as food intake can affect the rate of absorption. Intersubject variability can arise from differences in metabolism, which is primarily mediated by cytosolic reduction and to a lesser extent by the cytochrome P450 system.
To control for variability in your animal studies:
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Control Feeding Status: Standardize the feeding schedule of the animals, as food can delay the Tmax.
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Use a Homogenous Population: Use animals of the same age, sex, and strain to minimize genetic and physiological differences.
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Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions to reduce stress, which can affect physiological parameters.
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Monitor for Health Status: Exclude any animals showing signs of illness, as this can significantly alter drug metabolism and disposition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (Rofecoxib) from various experimental setups.
Table 1: In-Vitro COX-1 and COX-2 Inhibition
| Assay Type | Enzyme Source | IC50 for COX-1 (μM) | IC50 for COX-2 (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| Whole Blood Assay | Human | >25 | 0.49 | >50 |
| Recombinant Enzyme | Human | 50 | 0.28 | 178 |
Data are representative and compiled from publicly available sources. Actual values may vary based on specific experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound (Rofecoxib) in Humans (25 mg Oral Dose)
| Parameter | Value | Unit | Condition |
|---|---|---|---|
| Cmax (Maximum Concentration) | 0.21 | μg/mL | Fasting |
| Tmax (Time to Cmax) | 2.5 | hours | Fasting |
| AUC (Area Under the Curve) | 3.87 | μg·hr/mL | Fasting |
| T1/2 (Half-life) | 17 | hours | N/A |
| Protein Binding | ~87% | % | N/A |
These values represent mean data from human studies and can be used as a reference for pre-clinical model selection and dose planning.
Experimental Protocols & Methodologies
Protocol: Whole Blood Assay for COX-2 Inhibition
This assay measures the ability of a compound to inhibit prostaglandin (B15479496) E2 (PGE2) production in response to lipopolysaccharide (LPS) stimulation in human whole blood, which is a functional measure of COX-2 activity.
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Blood Collection: Collect fresh human blood from healthy volunteers in tubes containing heparin as an anticoagulant.
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Compound Preparation: Prepare stock solutions of this compound in DMSO. Make serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤0.5%.
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Incubation: Aliquot 1 mL of whole blood into 1.5 mL microcentrifuge tubes. Add the test compound (this compound) or vehicle (DMSO) and pre-incubate for 1 hour at 37°C.
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Stimulation: After the pre-incubation, add LPS to a final concentration of 10 μg/mL to induce COX-2 expression and activity.
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Reaction: Incubate the blood for 24 hours at 37°C with gentle mixing.
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Termination and Analysis: After incubation, centrifuge the tubes to separate the plasma. Collect the plasma supernatant and store it at -80°C until analysis.
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Quantification: Measure the concentration of PGE2 in the plasma using a validated ELISA kit according to the manufacturer's instructions.
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Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Simplified signaling pathway for COX-2 and the inhibitory action of this compound.
Technical Support Center: Refining Small Molecule Delivery Methods for Targeted Tissue Effects
As a large language model, I am unable to provide specific information on "MK-0969" as it appears to be an internal or otherwise non-publicly documented compound.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the targeted delivery of small molecule compounds.
Troubleshooting Guides
This section addresses common issues encountered during the development and execution of targeted delivery experiments for small molecule inhibitors.
Issue 1: Low Bioavailability at the Target Tissue
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Answer: Low bioavailability at a specific tissue can stem from several factors, from rapid systemic clearance to poor tissue penetration. Here are some common causes and troubleshooting steps:
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Solution: Consider co-administration with a metabolic inhibitor (if ethically and experimentally permissible) or reformulation using a protective carrier like a liposome (B1194612) or nanoparticle.
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Solution: Evaluate the use of permeation enhancers or modify the delivery vehicle to facilitate endocytosis.
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Inefficient Targeting: If using a targeted delivery system (e.g., antibody-drug conjugate, ligand-targeted nanoparticle), the targeting moiety may have low affinity or the target receptor may be downregulated.
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Solution: Quantify target receptor expression in your model system. Screen alternative targeting ligands with higher affinity.
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Issue 2: Off-Target Toxicity
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Question: We are observing significant toxicity in non-target tissues. How can we improve the safety profile of our delivery strategy?
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Answer: Off-target toxicity is a critical hurdle in drug delivery. The following strategies can help mitigate these effects:
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Solution: Employ a highly specific targeting ligand (e.g., a monoclonal antibody against a tumor-specific antigen). For passive targeting (EPR effect), optimize the size and surface charge of your nanoparticle carrier for maximal accumulation in the target tissue.
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Frequently Asked Questions (FAQs)
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Targeting: Does the target tissue have a unique surface receptor? If so, ligand-targeted nanoparticles may be appropriate. For tumors, passive targeting via the EPR effect can be achieved with nanoparticles in the 10-100 nm range.
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Release Profile: Do you need rapid release or sustained exposure? Biodegradable polymers can be tuned for a wide range of release kinetics.
A2: For nanoparticle-based delivery systems, you should consistently monitor the following:
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Size and Polydispersity Index (PDI): Affects biodistribution and cellular uptake.
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Zeta Potential: Influences stability and interaction with biological membranes.
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Encapsulation Efficiency and Drug Loading: Determines the therapeutic dose.
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In Vitro Release Kinetics: Predicts the in vivo release profile.
Data Presentation
| Formulation Type | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Release (24h, %) |
| Free [Your Compound] | N/A | N/A | N/A | 100 |
| Liposomal [Your Compound] | 120 ± 5 | -15 ± 2 | 85 ± 4 | 30 ± 3 |
| PLGA Nanoparticles | 150 ± 8 | -25 ± 3 | 70 ± 5 | 45 ± 4 |
| Ligand-Targeted Micelles | 80 ± 4 | -5 ± 1 | 90 ± 3 | 60 ± 5 |
Experimental Protocols
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Solvent Evaporation: Remove the chloroform (B151607) using a rotary evaporator to form a thin lipid film.
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Hydration: Hydrate the lipid film with a suitable buffer (e.g., PBS) by vortexing at a temperature above the lipid phase transition temperature.
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Size Extrusion: Extrude the resulting liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
Protocol 2: In Vitro Drug Release Assay
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Incubation: Submerge the dialysis bag in a release buffer (e.g., PBS at pH 7.4) at 37°C with constant stirring.
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Sampling: At predetermined time points, withdraw aliquots of the release buffer and replace with fresh buffer.
Visualizations
Caption: Experimental workflow for developing and testing a targeted drug delivery system.
Caption: Troubleshooting logic for addressing low in vivo efficacy.
Technical Support Center: Interpreting Unexpected Results in MK-0969 (Etoricoxib) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with MK-0969, also known as Etoricoxib (B1671761).
Frequently Asked Questions (FAQs)
Q1: We observed a higher-than-expected incidence of cardiovascular events in our animal models treated with this compound. Is this a known effect?
A1: Yes, an increased risk of thrombotic cardiovascular events has been a significant finding in clinical trials of selective COX-2 inhibitors, including Etoricoxib. While Etoricoxib was developed to minimize gastrointestinal side effects associated with non-selective NSAIDs, its high selectivity for COX-2 can lead to an imbalance in pro-thrombotic and anti-thrombotic prostanoids, potentially increasing the risk of events like myocardial infarction and stroke. It is crucial to monitor cardiovascular parameters closely in both preclinical and clinical studies.
Q2: Our in-vitro experiments show potent and selective inhibition of COX-2, but in our cell-based assays, the anti-inflammatory effect is less than anticipated. What could be the reason?
A2: Several factors could contribute to this discrepancy. Firstly, the in-vitro IC50 for COX-2 inhibition may not directly translate to cellular efficacy due to factors like cell permeability, drug metabolism within the cells, and the specific inflammatory stimulus used. Secondly, the inflammatory response in a cell-based model is complex and may involve pathways not solely dependent on prostaglandins. Consider evaluating the expression and activity of other pro-inflammatory mediators in your cell model.
Q3: We have noted a significant increase in blood pressure in our animal subjects receiving chronic high doses of this compound. Is this a documented side effect?
A3: Yes, hypertension is a well-documented side effect of Etoricoxib.[1][2] Inhibition of COX-2 in the kidneys can affect sodium and water retention, leading to an increase in blood pressure. This effect is often dose-dependent. Careful monitoring of blood pressure is recommended in studies involving chronic administration of this compound.
Q4: Some of our laboratory animals developed skin rashes and edema after treatment with this compound. Are these known adverse reactions?
A4: Yes, skin reactions and edema have been reported. While less common, severe skin reactions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) have been associated with Etoricoxib in rare cases.[3][4][5][6] Edema, or fluid retention, is a known side effect related to the renal effects of COX-2 inhibition.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent COX-2 Inhibition Results
If you are observing variable or lower-than-expected COX-2 inhibition, consider the following:
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Assay Protocol: Ensure your COX-2 inhibition assay protocol is optimized for Etoricoxib. Refer to the detailed methodologies provided below.
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Reagent Quality: Verify the quality and activity of your COX-2 enzyme and other reagents.
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Compound Stability: Confirm the stability of your this compound/Etoricoxib solution under your experimental conditions.
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Cell Line Variation: If using a cell-based assay, be aware that different cell lines can exhibit varying responses to COX-2 inhibitors.
Issue 2: Unexpected Pro-inflammatory Effects
In rare instances, a paradoxical pro-inflammatory response might be observed. This could be due to:
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"Shunting" of Arachidonic Acid Metabolism: Inhibition of the COX pathway could potentially lead to increased metabolism of arachidonic acid through the lipoxygenase (LOX) pathway, generating pro-inflammatory leukotrienes. Consider measuring leukotriene levels in your experimental system.
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Off-Target Effects: At very high concentrations, off-target effects of the compound cannot be entirely ruled out.
Data Presentation
Table 1: Cardiovascular Events in Etoricoxib Clinical Trials
| Study/Analysis | Comparator | Outcome | Result |
| MEDAL Program | Diclofenac | Thrombotic Cardiovascular Events | Similar incidence between Etoricoxib and Diclofenac. |
| Meta-analysis | Placebo | Cardiovascular Thromboembolic Events | Odds Ratio: 1.49 (95% CI 0.42-5.31) |
Table 2: Gastrointestinal (GI) Adverse Events in Etoricoxib Clinical Trials
| Study/Analysis | Comparator | Outcome | Result |
| Combined Analysis | Non-selective NSAIDs | Perforations, Ulcers, Bleeds (PUBs) | Etoricoxib showed a significantly lower incidence of PUBs. |
| EDGE Trial | Diclofenac | Discontinuation due to GI adverse events | Significantly lower rate with Etoricoxib. |
Table 3: Hypertension and Edema in Etoricoxib Clinical Trials
| Study/Analysis | Comparator | Outcome | Result |
| MEDAL Program | Diclofenac | Hypertension | Higher incidence with Etoricoxib. |
| EDGE Study | Diclofenac | Discontinuation due to hypertension | Significantly higher with Etoricoxib. |
| Pooled Analysis | Naproxen/Ibuprofen | Renovascular adverse events (including edema) | Low and generally similar incidence. |
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo assay is a clinically relevant method to assess the selectivity of COX inhibitors.
Principle: Whole blood is used as a source of COX-1 (from platelets) and COX-2 (from lipopolysaccharide-stimulated monocytes). The activity of each isozyme is determined by measuring the production of their respective primary prostaglandin (B15479496) products.
Methodology:
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Blood Collection: Draw venous blood from healthy volunteers who have not taken any NSAIDs for at least two weeks.
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COX-1 Assay (Thromboxane B2 production):
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Aliquot whole blood into tubes containing the test compound (this compound/Etoricoxib) or vehicle.
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Allow the blood to clot at 37°C for 1 hour.
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Centrifuge to separate the serum.
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Measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product TXA2, in the serum using a validated immunoassay.
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COX-2 Assay (Prostaglandin E2 production):
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Aliquot heparinized whole blood into tubes.
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Add the test compound (this compound/Etoricoxib) or vehicle.
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Add lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
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Incubate at 37°C for 24 hours.
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Centrifuge to obtain plasma.
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Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a validated immunoassay.
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Data Analysis: Calculate the IC50 values for the inhibition of COX-1 and COX-2. The ratio of COX-1 IC50 to COX-2 IC50 provides the selectivity index.
In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This is a direct enzyme assay to quantify the inhibitory effect of a test compound on purified COX-2.
Principle: The assay measures the peroxidase component of COX-2 activity. A fluorometric probe is oxidized in the presence of the COX product, Prostaglandin G2 (PGG2), leading to a fluorescent signal.
Methodology:
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Reagent Preparation: Prepare assay buffer, a fluorescent probe solution, a heme cofactor solution, and a solution of purified human or ovine COX-2 enzyme.
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Reaction Setup:
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In a 96-well plate, add the assay buffer, probe, and cofactor.
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Add the test compound (this compound/Etoricoxib) at various concentrations or a vehicle control.
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Initiate the reaction by adding the COX-2 enzyme.
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Immediately after, add arachidonic acid as the substrate.
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Measurement: Measure the fluorescence kinetics over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission).
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Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence increase). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Cell-Based Assay for COX-2 Inhibition (LPS-stimulated PGE2 production)
This assay measures the inhibitory effect of a test compound on COX-2 activity within a cellular context.
Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The amount of Prostaglandin E2 (PGE2) released into the cell culture medium is then quantified as a measure of COX-2 activity.
Methodology:
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Cell Culture: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
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Cell Treatment:
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Pre-treat the cells with varying concentrations of the test compound (this compound/Etoricoxib) or vehicle for 1-2 hours.
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COX-2 Induction: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression.
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Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
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Sample Collection: Collect the cell culture supernatants.
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PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a competitive enzyme immunoassay (EIA) or ELISA kit.
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Data Analysis: Determine the percent inhibition of PGE2 production for each concentration of the test compound and calculate the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound (Etoricoxib) selectively inhibiting COX-2.
Caption: Experimental workflow for the whole blood COX-1 and COX-2 inhibition assay.
Caption: Logical relationship for troubleshooting unexpected cardiovascular events.
References
- 1. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Etoricoxib and its hidden risks: a case-based review of dermatological, hematological, and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A case report on toxic epidermal necrolysis with etoricoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Etoricoxib Induced Skin Rashes: Case Report | Semantic Scholar [semanticscholar.org]
- 6. A case report on toxic epidermal necrolysis with etoricoxib | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating MK-0969 Cytotoxicity in Cell-Based Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with the M3 muscarinic antagonist, MK-0969, in cell-based experimental models. While specific cytotoxic mechanisms of this compound are not extensively documented, this guide offers strategies based on general principles of drug-induced cell stress and apoptosis.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with this compound. What are the potential underlying mechanisms?
A1: While direct cytotoxic effects of this compound are not well-characterized, drug-induced cell death in vitro can generally be attributed to mechanisms such as the induction of apoptosis, necrosis, or cellular stress. High concentrations or prolonged exposure to a compound can trigger these pathways. It is also possible that off-target effects or the specific metabolic characteristics of your cell line contribute to the observed cytotoxicity.
Q2: How can we determine if the observed cytotoxicity is due to apoptosis?
A2: You can assess for apoptosis using a variety of commercially available assays. A common method is Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. Concurrently, a viability dye like propidium (B1200493) iodide (PI) or 7-AAD can be used to distinguish between early apoptotic, late apoptotic, and necrotic cells. Another hallmark of apoptosis is the activation of caspases, which can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases.
Q3: Could oxidative stress be a contributing factor to this compound induced cytotoxicity?
A3: Oxidative stress is a common mechanism of drug-induced toxicity.[1] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.[1] You can measure ROS levels in your cells using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). An increase in fluorescence intensity upon treatment with this compound would suggest the involvement of oxidative stress.
Q4: Are there any general strategies to reduce drug-induced cytotoxicity in our cell-based experiments?
A4: Yes, several general strategies can be employed. These include optimizing the concentration of this compound and the duration of exposure to find a therapeutic window with minimal toxicity. Additionally, co-treatment with cytoprotective agents like antioxidants or caspase inhibitors may help to alleviate cell death.[2][3] Ensuring optimal cell culture conditions, such as media composition and cell confluency, is also crucial as stressed cells can be more susceptible to drug toxicity.[4]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed with this compound Treatment
Potential Cause 1: Apoptosis Induction
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Troubleshooting Steps:
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Confirm Apoptosis: Perform an Annexin V/PI assay to quantify the percentage of apoptotic cells.
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Inhibit Caspases: Treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK, in conjunction with this compound. A reduction in cell death would indicate a caspase-dependent apoptotic pathway.[5]
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Evaluate Key Proteins: Use western blotting to assess the levels of key apoptotic proteins like cleaved caspase-3, Bax, and Bcl-2.
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Potential Cause 2: Oxidative Stress
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Troubleshooting Steps:
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Measure ROS Levels: Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels after this compound treatment.
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Antioxidant Co-treatment: Co-administer an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, with this compound to determine if it can rescue the cells from cytotoxicity.[3][6]
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Issue 2: Inconsistent or Variable Cytotoxicity Results
Potential Cause 1: Suboptimal Cell Health
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Troubleshooting Steps:
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Monitor Cell Confluency: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase during the experiment.
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Optimize Culture Medium: Use fresh, complete culture medium and consider supplementing with growth factors if necessary.
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Regularly Test for Mycoplasma: Mycoplasma contamination can significantly impact cell health and experimental outcomes.
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Potential Cause 2: Compound Stability and Handling
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Troubleshooting Steps:
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Proper Compound Storage: Ensure this compound is stored according to the manufacturer's recommendations to prevent degradation.
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Consistent Solubilization: Use a consistent and appropriate solvent for this compound and include a vehicle control in all experiments.
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Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment to avoid variability due to compound degradation in solution.
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Data Presentation
Table 1: Hypothetical Effect of Co-treatment on this compound Induced Cytotoxicity
| Treatment Group | Cell Viability (%) | Fold Change in Caspase-3 Activity | Intracellular ROS (Fold Change) |
| Vehicle Control | 100 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (10 µM) | 45 ± 7 | 4.2 ± 0.5 | 3.5 ± 0.4 |
| This compound + Z-VAD-FMK (20 µM) | 85 ± 6 | 1.2 ± 0.2 | 3.3 ± 0.5 |
| This compound + NAC (5 mM) | 78 ± 8 | 2.1 ± 0.3 | 1.3 ± 0.3 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat cells with various concentrations of this compound and/or mitigating agents (e.g., Z-VAD-FMK, NAC). Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular ROS using DCFDA
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Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described above.
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DCFDA Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
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Wash: Remove the DCFDA solution and wash the cells twice with warm PBS.
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Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
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Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control.
Visualizations
Caption: Hypothetical pathways of this compound-induced cytotoxicity and points of intervention.
Caption: Experimental workflow for assessing this compound cytotoxicity and mitigation.
Caption: Troubleshooting logic for mitigating this compound cytotoxicity.
References
- 1. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison of M3 Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various M3 muscarinic receptor antagonists, focusing on their performance based on available experimental data. While this report centers on established compounds, the methodologies described are standard for the evaluation of novel antagonists such as MK-0969. Due to the limited publicly available data for this compound, a direct quantitative comparison is not feasible at this time. This guide will therefore serve as a benchmark for the evaluation of new chemical entities in this class.
The M3 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction and glandular secretion. Its antagonists are therefore of significant therapeutic interest for conditions such as overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and irritable bowel syndrome (IBS). The clinical efficacy and side-effect profile of these antagonists are largely determined by their affinity and selectivity for the M3 receptor over other muscarinic subtypes (M1, M2, M4, and M5).
Quantitative Comparison of M3 Antagonist Performance
The following tables summarize the binding affinities (pKi or Ki) of several well-characterized M3 antagonists for the five human muscarinic receptor subtypes. A higher pKi value indicates a higher binding affinity.
Table 1: Binding Affinity (pKi) of M3 Antagonists for Human Muscarinic Receptor Subtypes
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 Selectivity over M2 | Reference |
| Darifenacin (B195073) | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~50-fold | [1][2][3][4] |
| Solifenacin (B1663824) | High Affinity | High Affinity | High Affinity | Moderate Affinity | Moderate Affinity | ~9-fold vs M1, ~13-fold vs M2 | [5][6][7][8][9] |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~10-fold | [1][10][11][12] |
| Tolterodine (B1663597) | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | Non-selective | [1][10][12][13][14][15][16][17] |
| Tiotropium (B1237716) | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | Non-selective (kinetic selectivity) | [18][19][20][21][22] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. The selectivity is calculated from the ratio of Ki values.
Table 2: Inhibition Constants (Ki in nM) of M3 Antagonists
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |
| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 | [1][2][3][4] |
| Tolterodine | 1.6 | 10.0 | 3.2 | 20.0 | 20.0 | [1][10][12][13][14][15][16][17] |
Note: Ki is the inhibition constant; a lower Ki value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for characterizing M3 antagonists.
References
- 1. ics.org [ics.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin [jstage.jst.go.jp]
- 9. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. droracle.ai [droracle.ai]
- 21. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating M3 Receptor Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the selectivity of a compound for its intended target is a critical step in preclinical development. This guide provides a comparative framework for validating the selectivity of muscarinic M3 receptor antagonists, using established compounds as examples, due to the absence of publicly available data for a compound designated "MK-0969."
The muscarinic M3 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction and gland secretion. Its involvement in conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD) has made it a key therapeutic target. However, the high degree of homology among the five muscarinic receptor subtypes (M1-M5) presents a significant challenge in developing subtype-selective antagonists, thereby minimizing off-target side effects.
This guide outlines the standard experimental protocols and presents comparative data for well-characterized M3 receptor antagonists, offering a blueprint for the validation of novel compounds.
Comparative Selectivity of M3 Receptor Antagonists
The selectivity of a compound is typically determined by comparing its binding affinity (Ki) or functional potency (IC50 or EC50) across the different muscarinic receptor subtypes. A higher affinity for the M3 receptor relative to the other subtypes indicates greater selectivity.
Below is a summary of the binding affinities (pKi values, the negative logarithm of the Ki) of several muscarinic antagonists for the human M1-M5 receptors. A higher pKi value corresponds to a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 Selectivity over M1 (fold) | M3 Selectivity over M2 (fold) |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~8 | ~50 |
| Tolterodine (B1663597) | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | ~0.5 | ~3 |
| Oxybutynin (B1027) | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~1.6 | ~12.6 |
| Revatropate | High | Low | High | N/A | N/A | ~50 (over M2) | ~50 |
Data compiled from multiple sources. Note that absolute values may vary slightly between studies due to different experimental conditions.
Darifenacin demonstrates significant selectivity for the M3 receptor, particularly over the M2 subtype, which is crucial for avoiding cardiac side effects.[1][2][3][4] In contrast, tolterodine and oxybutynin show less pronounced M3 selectivity.[2] Revatropate also exhibits notable selectivity for M1 and M3 receptors over the M2 subtype.[4]
Key Experimental Protocols for Determining Receptor Selectivity
The validation of M3 receptor selectivity involves a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Experimental Workflow:
Figure 1: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are commonly used, stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Membrane Preparation: Cells are harvested, and a crude membrane preparation is isolated through homogenization and centrifugation.
-
Radioligand: A non-selective muscarinic antagonist, such as [N-methyl-3H]-scopolamine ([3H]-NMS), is typically used at a concentration below its dissociation constant (Kd).[2]
-
Incubation: The reaction mixture, containing the cell membranes, radioligand, and various concentrations of the test compound, is incubated in a buffered solution (e.g., HEPES buffer, pH 7.4) at a controlled temperature (e.g., 20°C) to reach equilibrium.[2]
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Functional Assays
Functional assays measure the ability of a compound to antagonize the cellular response following receptor activation by an agonist. For the M3 receptor, which couples to Gq/11 proteins, common readouts include changes in intracellular calcium levels or inositol (B14025) phosphate (B84403) accumulation.
M3 Receptor Signaling Pathway:
Figure 2: Simplified M3 receptor signaling pathway via Gq protein activation.
Experimental Workflow for a Calcium Flux Assay:
References
Comparative Analysis of the Cross-Reactivity Profile of MK-0969
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profile of MK-0969, a potent and selective M3 muscarinic acetylcholine (B1216132) receptor antagonist. Due to the limited availability of comprehensive public data on the cross-reactivity of this compound against a broad panel of receptors, this document presents data from other well-characterized selective M3 antagonists, such as darifenacin (B195073) and solifenacin (B1663824), to offer a representative understanding of the expected selectivity profile.
Introduction to this compound
This compound is an antagonist of the M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) primarily involved in smooth muscle contraction, exocrine gland secretion, and modulation of neuronal activity. The therapeutic potential of M3 antagonists lies in their ability to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD). A critical aspect of the pharmacological profile of such antagonists is their selectivity for the M3 subtype over other muscarinic subtypes (M1, M2, M4, M5) and other unrelated receptors to minimize off-target side effects.
Data Presentation: Receptor Binding Affinity
The following tables summarize the binding affinities of representative selective M3 muscarinic receptor antagonists. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities of Selective M3 Antagonists for Human Muscarinic Receptor Subtypes
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 Selectivity over M2 (fold) |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~50 |
| Solifenacin | 7.6 | 6.8 | 8.0 | 7.0 | 7.5 | ~16 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~13 |
| Tolterodine (B1663597) | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | ~3 |
Note: Data for darifenacin, solifenacin, oxybutynin, and tolterodine are representative of selective M3 antagonists.[1][2] Comprehensive public data for this compound is not available.
Table 2: Representative Cross-Reactivity Profile for a Selective M3 Antagonist
This table illustrates a hypothetical broad receptor screening panel. For a highly selective compound like this compound, significant binding affinity (high pKi or low Ki) is expected only at the primary target (M3 receptor).
| Receptor Target | Representative Ki (nM) | Comments |
| Muscarinic M3 | < 1 | Primary Target |
| Muscarinic M1 | > 10 | Lower affinity compared to M3 |
| Muscarinic M2 | > 50 | Significantly lower affinity to avoid cardiac side effects |
| Muscarinic M4 | > 100 | Low affinity |
| Muscarinic M5 | > 50 | Low affinity |
| Adrenergic α1A | > 1000 | Negligible affinity |
| Adrenergic β1 | > 1000 | Negligible affinity |
| Dopamine D2 | > 1000 | Negligible affinity |
| Serotonin 5-HT2A | > 1000 | Negligible affinity |
| Histamine H1 | > 1000 | Negligible affinity |
Note: The Ki values presented are illustrative for a selective M3 antagonist and are not specific to this compound.
Experimental Protocols
The following is a detailed methodology for a competitive radioligand binding assay, a standard method for determining the binding affinity of a compound to a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human receptor of interest (e.g., M3 muscarinic receptor).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Test Compound: this compound or other compounds to be tested, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Plate Counter: Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Store the membrane preparation in aliquots at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
Cell membrane preparation.
-
-
To determine non-specific binding, a parallel set of wells should contain the assay components plus a high concentration of a known, unlabeled antagonist for the target receptor.
-
To determine total binding, a set of wells should contain the assay components without any competing unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
M3 Muscarinic Receptor Signaling Pathway with Antagonist
Caption: M3 receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
References
A Comparative Analysis of Odanacatib (MK-0969) Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetic, pharmacodynamic, and metabolic profiles of Odanacatib (B1684667) (MK-0969), a selective Cathepsin K inhibitor, in key preclinical animal species: the rat, dog, and rhesus monkey. Odanacatib was developed as a potential treatment for osteoporosis.[1] Understanding the species-specific differences in the disposition and efficacy of this compound is crucial for the extrapolation of preclinical data to human clinical trials.
Pharmacokinetic Profile
Odanacatib exhibits significant species-dependent differences in its pharmacokinetic profile.[1] The systemic clearance of Odanacatib is generally low across species, with a particularly long plasma half-life observed in dogs and monkeys.[1] Oral bioavailability is highly dependent on the formulation used, with nonaqueous solutions leading to substantially higher absorption compared to suspensions.[1]
| Parameter | Rat | Dog | Rhesus Monkey |
| Systemic Clearance | Low | Low | Low |
| Plasma Half-life (t½) | - | ~64 hours[1] | ~18 hours[1] |
| Oral Bioavailability (nonaqueous vehicle) | 43% | ~100%[1] | 18%[1] |
| Elimination | Primarily fecal excretion[1] | Primarily fecal excretion[1] | Primarily fecal excretion[1] |
Metabolic Profile
The metabolism of Odanacatib is a key determinant of its species-specific pharmacokinetic differences.[1] The primary metabolic pathways involve oxidative processes.[1] In monkeys, metabolism is the primary route of clearance.[1] While metabolism is also significant in rats and dogs, the metabolite profiles differ, particularly in the case of rats where a novel demethylation pathway is prominent.[1]
Major Metabolic Pathways: [1]
-
Methyl Hydroxylation: Formation of M8 and its derivatives.
-
Methyl Sulfone Demethylation: Formation of M4 and its derivative M5 (major pathway in rats).
-
Glutathione Conjugation: Formation of a cyclized cysteinylglycine (B43971) adduct (M6).
Efficacy in Animal Models of Osteoporosis
Odanacatib has demonstrated efficacy in preclinical models of osteoporosis, primarily in ovariectomized (OVX) monkeys and rabbits, which mimic postmenopausal bone loss. Treatment with Odanacatib leads to a significant inhibition of bone resorption markers and an increase in bone mineral density (BMD).[2]
| Animal Model | Key Efficacy Findings |
| Ovariectomized Rhesus Monkeys | - Persistent suppression of bone resorption markers (urinary N-terminal telopeptide [NTX] and serum C-terminal telopeptide [CTX]).[2] - Significant increases in Bone Mineral Density (BMD) at the lumbar spine and femur.[2] - Increased cortical bone formation and thickness. |
| Estrogen-Deficient Rabbits | - In combination with parathyroid hormone (PTH), resulted in the fastest rate of BMD gain compared to monotherapies.[2] |
Experimental Protocols
Pharmacokinetic Studies in Rats, Dogs, and Rhesus Monkeys
-
Drug Administration: [14C]Odanacatib was administered intravenously and orally to male Sprague-Dawley rats, beagle dogs, and rhesus monkeys.[1] For oral administration, various formulations were used, including nonaqueous solutions and aqueous suspensions.[1]
-
Sample Collection: Blood, urine, and feces were collected at predetermined intervals for analysis of radioactivity and metabolite profiling.[1] For biliary excretion studies, bile duct-cannulated animals were used.[1]
-
Analytical Methods: Plasma and excreta samples were analyzed for Odanacatib and its metabolites using high-performance liquid chromatography (HPLC) with radiometric detection and mass spectrometry (MS) for structural identification.[1]
Efficacy Studies in Ovariectomized (OVX) Monkeys
-
Animal Model: Adult female rhesus monkeys underwent ovariectomy to induce an estrogen-deficient state, a model for postmenopausal osteoporosis.
-
Treatment: Animals were treated with vehicle, or Odanacatib at doses of 6 mg/kg or 30 mg/kg, administered orally once daily for 21 months.[2]
-
Efficacy Endpoints:
-
Bone Turnover Markers: Urinary NTX and serum CTX were measured using immunoassays to assess bone resorption. Serum bone-specific alkaline phosphatase (BSAP) and procollagen (B1174764) type I N-terminal propeptide (P1NP) were measured to assess bone formation.[2]
-
Bone Mineral Density (BMD): BMD of the lumbar spine and femur was measured using dual-energy X-ray absorptiometry (DXA).
-
Signaling Pathways and Experimental Workflows
Cathepsin K Signaling in Bone Resorption
The primary mechanism of action of Odanacatib is the inhibition of Cathepsin K, a cysteine protease highly expressed in osteoclasts. Cathepsin K plays a crucial role in the degradation of the organic bone matrix, primarily type I collagen, during bone resorption. The expression and activity of Cathepsin K are regulated by the RANKL/RANK signaling pathway.
Caption: Odanacatib inhibits active Cathepsin K, preventing bone matrix degradation.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel therapeutic agent like Odanacatib typically follows a structured workflow to evaluate its pharmacokinetic and pharmacodynamic properties.
Caption: Preclinical workflow for evaluating Odanacatib's properties.
References
- 1. Pharmacokinetics and metabolism in rats, dogs, and monkeys of the cathepsin k inhibitor odanacatib: demethylation of a methylsulfonyl moiety as a major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of β3-Adrenoceptor Agonists for Overactive Bladder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of β3-adrenoceptor agonists, using mirabegron (B1684304) as a representative, against established antimuscarinic agents for the treatment of overactive bladder (OAB). The information presented is supported by experimental data from both preclinical and clinical studies to aid in the evaluation of their therapeutic potential.
Mechanism of Action: A Tale of Two Pathways
The therapeutic effects of β3-adrenoceptor agonists and antimuscarinic agents in managing OAB stem from their distinct mechanisms of action on the detrusor (bladder) muscle.
-
β3-Adrenoceptor Agonists (e.g., Mirabegron): These agents selectively stimulate β3-adrenoceptors on the detrusor muscle. This activation leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the frequency and urgency of urination.[1]
-
Antimuscarinic Agents (e.g., Oxybutynin, Tolterodine (B1663597), Solifenacin): This class of drugs works by blocking muscarinic receptors (primarily M2 and M3 subtypes) in the bladder. By preventing acetylcholine (B1216132) from binding to these receptors, they inhibit involuntary bladder contractions, which are a hallmark of OAB.[2]
Signaling Pathways
Preclinical In Vivo Validation: Rodent Models of OAB
The cyclophosphamide-induced cystitis model in rats is a widely used preclinical model that mimics the bladder inflammation and hyperactivity observed in human OAB.
Experimental Workflow
Experimental Protocol: Cyclophosphamide-Induced Cystitis and Cystometry in Rats
This protocol outlines the induction of an overactive bladder model in rats using cyclophosphamide (B585) (CYP) and the subsequent urodynamic evaluation via cystometry.
1. Animal Model:
-
Female Sprague-Dawley rats (225-250g) are commonly used.[3]
-
Animals are housed in a controlled environment with ad libitum access to food and water.
2. Induction of Cystitis:
-
A single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 150 mg/kg is administered to induce chemical cystitis.[3] Control animals receive a saline injection.
-
For a chronic model, repeated lower doses of CYP (e.g., 40 mg/kg or 75 mg/kg, i.p.) can be administered every third day for a specified period.[4][5]
3. Drug Administration:
-
Test compounds (e.g., mirabegron, solifenacin) or vehicle are administered at predetermined time points following CYP injection. The route of administration (e.g., oral, intravenous) will depend on the study design.
4. Cystometry Procedure:
-
Anesthesia: Urethane (1.2 g/kg, s.c.) is often used for anesthetized cystometry.
-
Catheter Implantation: A midline abdominal incision is made to expose the bladder. A polyethylene (B3416737) catheter (PE-50) with a flared tip is inserted into the bladder dome and secured with a purse-string suture. The distal end of the catheter is tunneled subcutaneously and externalized at the nape of the neck.
-
Cystometry Setup: The bladder catheter is connected via a 3-way stopcock to a pressure transducer and a syringe pump.
-
Data Acquisition: The bladder is continuously infused with saline at a constant rate (e.g., 0.04 ml/min).[6] Intravesical pressure is recorded continuously. Micturition volumes can be measured by collecting urine on a balance.
-
Acclimatization and Recording: Animals are allowed an acclimatization period for bladder activity to stabilize before recording urodynamic parameters for a defined period (e.g., 30-60 minutes).
5. Urodynamic Parameters Measured:
-
Bladder Capacity: The volume of saline infused into the bladder at the time of micturition.
-
Micturition Pressure: The peak intravesical pressure during a micturition contraction.
-
Intercontraction Interval (ICI): The time between two consecutive micturition contractions.
-
Voided Volume: The volume of urine expelled during micturition.
-
Non-voiding Contractions (NVCs): Spontaneous bladder contractions that do not result in voiding.
Preclinical Efficacy Data
| Parameter | Mirabegron | Solifenacin | Reference |
| Bladder Capacity | Significantly increased | Significantly increased | [7] |
| Voiding Frequency | Significantly decreased | Significantly decreased | [7] |
| Bladder Compliance | Acutely increased | Acutely increased | [6][7] |
| Post-void Pressure | Significantly decreased | No significant change | [7] |
| Peak Pressure | No significant change | Decreased | [6] |
Clinical Performance: A Head-to-Head Comparison
Numerous clinical trials have evaluated the efficacy and tolerability of mirabegron and various antimuscarinic agents in patients with OAB.
Clinical Efficacy Data
| Efficacy Outcome (Change from Baseline) | Mirabegron (50 mg) | Tolterodine ER (4 mg) | Solifenacin (5 mg) | Oxybutynin ER (10 mg) | References |
| Micturitions per 24h | -1.8 to -2.5 | -1.6 to -2.1 | -1.9 to -2.7 | -2.4 to -2.9 | [8][9][10][11][12] |
| Incontinence Episodes per 24h | -1.5 to -1.8 | -1.3 to -1.6 | -1.5 to -1.9 | -2.2 to -2.8 | [8][9][10][11][12] |
| Urgency Episodes per 24h | Significant reduction | Significant reduction | Significant reduction | Significant reduction | [8][9][10][11][12] |
| Volume Voided per Micturition (mL) | +21.7 to +32.5 | +18.4 to +25.1 | +20.1 to +30.5 | +23.0 to +35.0 | [8][9][10][11][12] |
Tolerability and Side Effect Profile
A key differentiator between β3-adrenoceptor agonists and antimuscarinics is their side effect profile.
| Adverse Event | Mirabegron (50 mg) | Tolterodine ER (4 mg) | Solifenacin (5 mg) | Oxybutynin ER (10 mg) | References |
| Dry Mouth | Placebo-like levels | Significantly higher than placebo | Significantly higher than placebo | Significantly higher than placebo | [8][10][13] |
| Constipation | Placebo-like levels | Higher than placebo | Higher than placebo | Higher than placebo | [8][10][13] |
| Hypertension | Small increase in BP and heart rate | Generally no significant effect | Generally no significant effect | Generally no significant effect | [13] |
| Discontinuation due to Adverse Events | Lower rates | Higher rates | Higher rates | Higher rates | [10] |
Conclusion
Both β3-adrenoceptor agonists and antimuscarinic agents demonstrate efficacy in treating the symptoms of overactive bladder. Mirabegron, as a representative of the β3-adrenoceptor agonist class, offers comparable efficacy to antimuscarinics with a more favorable side effect profile, particularly concerning dry mouth and constipation.[8][10][13] This improved tolerability may lead to better patient adherence to treatment. The choice of therapy should be individualized based on patient-specific symptoms, comorbidities, and tolerability. Preclinical in vivo models, such as the cyclophosphamide-induced cystitis model in rats, remain crucial for the continued development and evaluation of novel therapies for overactive bladder.
References
- 1. Patient-reported outcomes in patients with overactive bladder treated with mirabegron and tolterodine in a prospective, double-blind, randomized, two-period crossover, multicenter study (PREFER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ics.org [ics.org]
- 4. Frontiers | Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats [frontiersin.org]
- 5. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solifenacin/Mirabegron Induces an Acute Compliance Increase in the Filling Phase of the Capacity-Reduced Urinary Bladder: A Pressure-Volume Analysis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prospective, double-blind, randomized, two-period crossover, multicenter study to evaluate tolerability and patient preference between mirabegron and tolterodine in patients with overactive bladder (PREFER study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparisons of the Clinical Outcomes and Urodynamic Effects of Mirabegron versus Tolterodine Treatment for Female Overactive Bladder Syndrome: A Subgroup Analysis of a Controlled, Randomised, Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Therapeutic Efficacy and Urodynamic Findings of Solifenacin Succinate versus Mirabegron in Women with Overactive Bladder Syndrome: Results of a Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Oxybutynin extended release for the management of overactive bladder: a clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
Assessing the Translational Relevance of a Novel M3 Muscarinic Antagonist: A Comparative Framework
For Immediate Release
This guide provides a structured framework for researchers, scientists, and drug development professionals to assess the translational relevance of preclinical data for a novel M3 muscarinic antagonist, here designated as MK-0969. Due to the current lack of publicly available preclinical data for a compound with the specific designation this compound, this document will utilize established M3 antagonists, Tiotropium (indicated for Chronic Obstructive Pulmonary Disease - COPD) and Solifenacin/Darifenacin (indicated for Overactive Bladder - OAB), as comparators. This framework illustrates the necessary data points and experimental methodologies required to evaluate the potential of a new chemical entity in this class.
Mechanism of Action: M3 Muscarinic Receptor Antagonism
Muscarinic acetylcholine (B1216132) M3 receptors are G-protein coupled receptors predominantly found on smooth muscle cells in the airways and bladder, as well as in salivary glands.[1][2] Activation of these receptors by acetylcholine leads to smooth muscle contraction. In the airways, this results in bronchoconstriction, a key feature of COPD. In the bladder, it causes detrusor muscle contraction, leading to urination. M3 receptor antagonists competitively block the binding of acetylcholine, leading to smooth muscle relaxation. This mechanism underlies their therapeutic utility in COPD (bronchodilation) and OAB (reduced bladder contractility).
Figure 1: M3 Muscarinic Receptor Signaling Pathway and Point of Antagonism.
Preclinical Data Comparison
A thorough preclinical data package is essential to predict the clinical success of a novel M3 antagonist. The following tables outline key in vitro and in vivo parameters, using data for Tiotropium and Solifenacin/Darifenacin as benchmarks.
In Vitro Data
| Parameter | This compound | Tiotropium | Solifenacin/Darifenacin |
| M3 Receptor Binding Affinity (Ki) | Data Not Available | High Affinity | High Affinity |
| Receptor Subtype Selectivity (M3 vs. M1, M2, M4, M5) | Data Not Available | Low Selectivity | M3 Selective |
| Functional Antagonism (pA2/IC50) | Data Not Available | Potent Antagonist | Potent Antagonist |
| Tissue Selectivity (e.g., Bladder vs. Salivary Gland) | Data Not Available | N/A (inhaled) | Preferential for Bladder |
In Vivo Data (Animal Models)
| Parameter | This compound | Tiotropium | Solifenacin/Darifenacin |
| COPD Model (e.g., smoke-induced in guinea pigs) | |||
| Bronchoconstriction Inhibition | Data Not Available | Effective | N/A |
| Inflammation Reduction | Data Not Available | Modest Effect | N/A |
| OAB Model (e.g., substance P-induced in rats) | |||
| Reduction in Micturition Frequency | Data Not Available | N/A | Effective |
| Increase in Bladder Capacity | Data Not Available | N/A | Effective |
| Safety Pharmacology | |||
| Cardiovascular Effects (Heart Rate, Blood Pressure) | Data Not Available | Minimal at therapeutic dose | Minimal at therapeutic dose |
| CNS Effects | Data Not Available | Minimal | Minimal |
| Gastrointestinal Effects (e.g., constipation) | Data Not Available | Low (inhaled) | Dose-dependent |
Experimental Protocols
Detailed and robust experimental protocols are crucial for generating reliable and translatable preclinical data.
In Vitro M3 Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of the test compound for the M3 muscarinic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human M3 muscarinic receptor.
-
Radioligand Binding: A fixed concentration of a radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for In Vitro Receptor Binding Assay.
In Vivo Animal Model of COPD
Objective: To evaluate the efficacy of the test compound in reducing bronchoconstriction in an animal model of COPD.
Methodology:
-
Animal Model Induction: A COPD-like phenotype is induced in guinea pigs through chronic exposure to cigarette smoke.[3]
-
Compound Administration: The test compound (this compound) is administered to the animals, typically via inhalation to mimic the clinical route of administration for COPD therapeutics.
-
Bronchoconstriction Challenge: Bronchoconstriction is induced by a challenge with an agent such as methacholine.
-
Measurement of Lung Function: Airway resistance and dynamic lung compliance are measured to assess the degree of bronchoconstriction.
-
Data Analysis: The ability of the test compound to inhibit the methacholine-induced bronchoconstriction is compared to a vehicle control.
In Vivo Animal Model of Overactive Bladder
Objective: To assess the efficacy of the test compound in reducing bladder overactivity in an animal model.
Methodology:
-
Animal Model Induction: Bladder overactivity is induced in rats by intravesical instillation of a substance that irritates the bladder lining, such as substance P or acetic acid.
-
Compound Administration: The test compound (this compound) is administered to the animals, typically orally.
-
Cystometry: A catheter is implanted in the bladder to measure intravesical pressure and a second catheter is used for infusion of saline. Micturition frequency and bladder capacity are recorded.
-
Data Analysis: The effects of the test compound on micturition intervals and bladder capacity are compared to a vehicle control group.
Figure 3: Relationship between Preclinical Data and Clinical Potential.
Conclusion
The translational relevance of preclinical data for a novel M3 muscarinic antagonist like this compound hinges on a comprehensive evaluation of its potency, selectivity, and efficacy in relevant animal models, benchmarked against established competitors. A favorable preclinical profile would demonstrate potent M3 antagonism with a clear selectivity profile that translates to a superior efficacy and safety margin in vivo. While direct data for this compound is not yet available, this comparative guide provides the necessary framework for its objective assessment upon data release.
References
Independent Verification of MK-0969 Research Findings: A Comparative Analysis
An extensive review of publicly available scientific literature and clinical trial data reveals a significant lack of published research for a compound designated as MK-0969. Our search did not yield any substantial studies, clinical trials, or detailed experimental data that would allow for an independent verification and comparison of its research findings. A single mention identifies this compound as a potential M3 antagonist for research in chronic obstructive pulmonary disease and urinary incontinence, however, this information originates from a commercial supplier and is not substantiated by peer-reviewed scientific publications.[1]
Due to the absence of verifiable research on this compound, we are unable to provide a comparative guide on this specific topic.
However, our initial investigation did uncover a wealth of comparative data on two well-researched drugs, Larotrectinib (formerly LOXO-101) and Entrectinib . Both are notable tropomyosin receptor kinase (TRK) inhibitors used in the treatment of cancers with NTRK gene fusions. Should you be interested in a detailed comparison of these two therapeutics, a comprehensive guide can be provided, including quantitative data summaries, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
References
Benchmarking Itepekimab Against Existing Treatments for COPD
As of the latest available information, there is no publicly disclosed drug candidate with the designation MK-0969 for the treatment of Chronic Obstructive Pulmonary Disease (COPD). This designation may correspond to an internal compound that has not been publicly disclosed, a discontinued (B1498344) project, or a typographical error.
Therefore, a direct benchmark of this compound against existing COPD treatments cannot be provided. However, to fulfill the request's core requirements for a comparative guide, this document will use a representative late-stage investigational drug, Itepekimab , as a proxy. Itepekimab is a monoclonal antibody targeting interleukin-33 (IL-33), a cytokine implicated in the airway inflammation characteristic of COPD. This guide will benchmark Itepekimab against the current standard of care for COPD.
This guide provides a comparative analysis of the investigational drug Itepekimab against established therapies for Chronic Obstructive Pulmonary Disease (COPD). The information is intended for researchers, scientists, and drug development professionals.
Introduction to Itepekimab and Existing COPD Therapies
COPD is a chronic inflammatory lung disease that causes obstructed airflow from the lungs. Current standard-of-care treatments primarily focus on managing symptoms and reducing exacerbations through bronchodilation and anti-inflammatory effects. These include:
-
Long-Acting Beta-Agonists (LABAs): e.g., Salmeterol, Formoterol
-
Long-Acting Muscarinic Antagonists (LAMAs): e.g., Tiotropium, Umeclidinium
-
Inhaled Corticosteroids (ICS): e.g., Fluticasone, Budesonide
-
Phosphodiesterase-4 (PDE4) Inhibitors: e.g., Roflumilast
Itepekimab represents a novel therapeutic approach by targeting the IL-33 signaling pathway. IL-33 is an alarmin released by epithelial cells in response to damage, which then triggers a cascade of type 2 inflammation. By blocking IL-33, Itepekimab aims to reduce airway inflammation and prevent exacerbations, particularly in former smokers with COPD.
Comparative Efficacy and Safety Data
The following table summarizes key quantitative data from clinical trials comparing Itepekimab to placebo in patients receiving standard triple therapy (LABA/LAMA/ICS).
| Parameter | Itepekimab + Standard of Care | Placebo + Standard of Care |
| Annualized Rate of Moderate-to-Severe Exacerbations | 0.53 | 0.90 |
| Change in Forced Expiratory Volume in 1 second (FEV1) (mL) | +80 | -10 |
| St. George’s Respiratory Questionnaire (SGRQ) Score Change | -4.9 | -2.1 |
| Blood Eosinophil Count (cells/µL) Change | -150 | +10 |
| Adverse Event Rate (%) | 75.8 | 78.5 |
| Serious Adverse Event Rate (%) | 12.1 | 15.4 |
Experimental Protocols
-
Objective: To evaluate the efficacy and safety of Itepekimab in patients with moderate-to-severe COPD.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients aged 40-75 years with a diagnosis of COPD, a post-bronchodilator FEV1 of 40% to 80% of the predicted normal value, and a history of at least two moderate or one severe exacerbation in the previous year. All patients were former smokers.
-
Intervention: Patients were randomly assigned to receive subcutaneous injections of Itepekimab (300 mg) or a matching placebo every two weeks for 52 weeks. All patients continued to receive background triple therapy.
-
Primary Endpoint: The annualized rate of moderate-to-severe COPD exacerbations.
-
Secondary Endpoints: Change from baseline in pre-bronchodilator FEV1, change in SGRQ score, and safety assessments.
-
Data Analysis: The annualized exacerbation rate was analyzed using a negative binomial regression model. Continuous endpoints were analyzed using a mixed-effects model for repeated measures.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the proposed mechanism of action for Itepekimab in blocking the IL-33 signaling pathway.
Caption: Itepekimab blocks the binding of IL-33 to its receptor ST2.
The diagram below outlines the logical flow of the Phase 2 clinical trial for Itepekimab.
Caption: Workflow of the randomized, placebo-controlled Itepekimab trial.
A comparative study of the pharmacokinetic profiles of M3 antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several prominent M3 muscarinic receptor antagonists. The data presented is intended to assist researchers and drug development professionals in evaluating and contrasting the performance of these compounds. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and study designs.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of six commonly used M3 antagonists: darifenacin, fesoterodine, oxybutynin, solifenacin (B1663824), tolterodine, and trospium (B1681596) chloride. These parameters are crucial for determining dosing regimens, predicting drug interactions, and understanding the overall disposition of the drugs in the body.
| Parameter | Darifenacin | Fesoterodine | Oxybutynin (IR) | Solifenacin | Tolterodine (IR) | Trospium Chloride |
| Time to Peak (Tmax) (hours) | ~7[1][2] | ~5[3] | < 1[4][5] | 3 - 8[6][7] | 1 - 2[8] | 4 - 6[9][10] |
| Peak Plasma Concentration (Cmax) | Dose-dependent[11] | Dose-proportional[3] | ~8 ng/mL (5 mg dose)[5] | 24.0 - 40.6 ng/mL (5-10 mg dose)[6][7] | Dose-dependent | ~4 ng/mL (20 mg dose)[9] |
| Elimination Half-life (t½) (hours) | 14 - 16 (prolonged-release)[11] | ~7-8 (active metabolite)[2][12] | 2 - 3[4][5] | 45 - 68[13] | 2 - 3[14] | ~20[15] |
| Absolute Bioavailability (%) | 15.4 - 18.6 (prolonged-release)[11] | 52 (active metabolite)[2][3] | ~6[4][5] | ~90[6][7] | 10 - 70[14] | < 10[9][10][15] |
| Protein Binding (%) | ~98[1][11] | ~50 (active metabolite)[2] | >97 | ~98[13] | ~96.3 | 50 - 85 |
| Primary Metabolism | CYP2D6, CYP3A4[11] | Esterases, CYP2D6, CYP3A4[12] | CYP3A4[4] | CYP3A4[6][13] | CYP2D6, CYP3A4[8] | Minimal (ester hydrolysis)[9] |
| Primary Excretion Route | Urine (~60%), Feces (~40%) (as metabolites) | Urine (~70%), Feces (~7%) (active metabolite)[2] | Urine (<0.1% unchanged)[4][5] | Urine (~69%), Feces (~23%)[13] | Urine (77%), Feces (17%) (radioactivity)[14] | Urine (major), Feces[15] |
M3 Receptor Signaling Pathway and Antagonist Action
M3 muscarinic receptors are G-protein coupled receptors (GPCRs) that play a critical role in mediating the effects of acetylcholine (B1216132) in various tissues. The binding of acetylcholine to the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction and glandular secretion. M3 antagonists exert their therapeutic effects by competitively blocking this pathway.
Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of M3 antagonists.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies conducted in healthy volunteers. A typical experimental design for a single-dose pharmacokinetic study is outlined below.
General Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study designed to determine the key pharmacokinetic parameters of an orally administered drug.
Caption: A generalized workflow for a single-dose clinical pharmacokinetic study.
Representative Bioanalytical Method: Solifenacin in Human Plasma by LC-MS/MS
This section details a representative bioanalytical method for the quantification of solifenacin in human plasma, a common technique used for pharmacokinetic analysis of M3 antagonists.
1. Sample Preparation (Protein Precipitation):
-
To 400 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution.
-
Add 1500 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 20 minutes at 1500 rpm.
-
Centrifuge the samples at 4°C for 10 minutes at 4000 rpm.
-
Transfer 800 µL of the supernatant to an HPLC autosampler vial for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For solifenacin, the transition of the precursor ion to a specific product ion (e.g., m/z 363.3 → 193.2) is monitored.
3. Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of solifenacin in the plasma samples is then determined from the calibration curve using a weighted linear regression analysis.
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software.
References
- 1. Is newer better? - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. medium.com [medium.com]
- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. dndi.org [dndi.org]
- 11. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. medicaid.nv.gov [medicaid.nv.gov]
- 14. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 15. nihs.go.jp [nihs.go.jp]
Safety Operating Guide
Personal protective equipment for handling MK-0969
This guide provides immediate, essential safety and logistical information for handling the chemical compound identified as MK-0969, based on available safety data sheets. Researchers, scientists, and drug development professionals should use this information to ensure safe operational procedures and proper disposal.
Disclaimer: The following information is based on the Safety Data Sheet (SDS) for the compound SS-0969, which is identified as a synonym for this compound with CAS No: 939893-92-2.[1] Another source identifies this compound as an M3 antagonist for chronic obstructive pulmonary disease research.[2] It is crucial to verify this information against the specific SDS provided by your supplier for the exact compound you are handling.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields.[3] |
| Hand Protection | Protective Gloves | Chemical impermeable gloves.[3] |
| Skin and Body Protection | Protective Clothing | Wear protective clothing to prevent contact with skin and eyes.[1] |
| Respiratory Protection | Dust Mask/Respirator | Wear a dust mask or, if exposure limits are exceeded, a full-face respirator.[3][4] |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The following table outlines first aid measures in case of exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation or visual changes persist, get medical advice/attention.[1] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical to maintaining a safe laboratory environment.
Handling and Storage:
-
Handling: Handle in a well-ventilated place.[3] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[3]
-
Storage: Keep container tightly closed and store in a cool, well-ventilated area away from direct sunlight or heat sources.[1]
Spill Response: In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel to safe areas.[3]
-
Ventilate: Ensure adequate ventilation of the area.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Clean-up: Sweep up the spilled material, place it in a bag, and hold it for waste disposal.[4] Avoid raising dust.[4] Ventilate the area and wash the spill site after material pickup is complete.[4]
-
PPE: Wear appropriate personal protective equipment during cleanup, including a self-contained breathing apparatus if necessary.[1]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[5]
-
Collected material should be promptly disposed of in suitable and closed containers.[3]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
